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  • Product: Sodium 2-oxaspiro[3.3]heptane-6-carboxylate
  • CAS: 2095409-78-0

Core Science & Biosynthesis

Foundational

Escaping Flatland: The Role of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate in Modern Drug Discovery

Executive Summary A critical challenge in contemporary drug discovery is the high attrition rate of clinical candidates due to poor physicochemical properties, often stemming from an over-reliance on flat, highly lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

A critical challenge in contemporary drug discovery is the high attrition rate of clinical candidates due to poor physicochemical properties, often stemming from an over-reliance on flat, highly lipophilic aromatic rings. To combat this, medicinal chemists have prioritized increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) within lead compounds.

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 2095409-78-0) has emerged as a premier building block for this purpose[1]. It serves as a highly stable, water-soluble vehicle for incorporating the 2-oxaspiro[3.3]heptane motif—a versatile, three-dimensional bioisostere—into drug scaffolds. This technical guide explores the mechanistic rationale behind this spirocycle, the chemical advantages of utilizing its sodium salt form, and the validated protocols for its integration into late-stage drug candidates.

Mechanistic Rationale: The Bioisosteric Power of 2-Oxaspiro[3.3]heptane

The 2-oxaspiro[3.3]heptane scaffold is a strained, bi-cyclic system that acts as a non-classical rigid 3D bioisostere. Its utility in structure-activity relationship (SAR) optimization is driven by its unique geometric and electronic properties[2].

Structural Mimicry and Exit Vectors

The spiro[3.3]heptane core is frequently deployed as a saturated surrogate for meta-substituted benzene rings and morpholine/piperazine heterocycles[2][3].

  • Vector Alignment: The spatial arrangement of the exit vectors in spiro[3.3]heptanes is approximately 119°. This is nearly identical to the 120° exit vector angle of meta-arenes, allowing the spirocycle to drop perfectly into existing binding pockets without disrupting the molecule's overall trajectory[3].

  • Carbonyl and Gem-Dimethyl Replacement: The oxetane ring within the spirocycle acts as a potent bioisostere for carbonyl groups and gem-dimethyl motifs, preserving steric bulk while introducing a strong hydrogen-bond acceptor[4].

Physicochemical Enhancements

Replacing planar arenes with the 2-oxaspiro[3.3]heptane motif fundamentally alters the pharmacokinetic profile of a drug candidate:

  • Metabolic Stability: Aromatic rings are highly susceptible to cytochrome P450 (CYP) mediated oxidation. The spirocyclic sp³ carbons lack the necessary π -electron density for standard epoxidation, effectively blocking major metabolic liabilities[3].

  • Solubility and Lipophilicity: The inclusion of the oxetane oxygen drastically lowers the partition coefficient (LogP) while increasing aqueous solubility, directly improving oral bioavailability and membrane permeability[3].

Quantitative Comparison of Bioisosteric Profiles
Propertymeta-Substituted AreneMorpholine Ring2-oxaspiro[3.3]heptane
3D Character ( Fsp3​ ) Low (0.0)High (1.0)High (1.0)
Exit Vector Angle ~120°~109°~119°
Lipophilicity (LogP impact) HighLowVery Low
Metabolic Liability High (CYP oxidation)Moderate ( α -C oxidation)Low (Sterically shielded)

Pathway Logic: The Scaffold Hopping Strategy

The transition from a traditional flat scaffold to a spirocyclic framework requires a logical progression of structural modification. The diagram below illustrates the causality of this bioisosteric replacement.

BioisostereLogic A Traditional Flat Scaffold (e.g., meta-substituted benzene) B High Lipophilicity & Poor Solubility (High LogP, Low Fsp3) A->B C Introduce Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (Amide Coupling) B->C Scaffold Hopping D 3D Spirocyclic Scaffold (2-oxaspiro[3.3]heptane) C->D E Improved Physicochemical Profile (Increased Fsp3, Lower LogP, CYP450 Resistance) D->E

Figure 1: Logical workflow of scaffold hopping utilizing 2-oxaspiro[3.3]heptane.

Why Sodium 2-oxaspiro[3.3]heptane-6-carboxylate?

While the free acid (2-oxaspiro[3.3]heptane-6-carboxylic acid) can be synthesized, medicinal chemistry heavily favors the sodium salt variant for library generation and late-stage functionalization[1].

The Causality of Salt Selection:

  • Hygroscopicity and Handling: Strained, low-molecular-weight aliphatic carboxylic acids are notoriously difficult to handle. They are often highly hygroscopic oils or low-melting solids, making precise stoichiometric weighing impossible. The sodium salt is a highly crystalline, bench-stable, non-hygroscopic solid.

  • Reactivity Kinetics: In standard amide coupling (e.g., using HATU or EDC), the first mechanistic step requires the deprotonation of the carboxylic acid to form a nucleophilic carboxylate anion. By starting with the sodium salt, the molecule is pre-activated. This bypasses the rate-limiting deprotonation step, ensuring rapid and quantitative formation of the active ester while preventing base-catalyzed degradation of the strained oxetane ring.

Experimental Methodology: Standardized Amide Coupling

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for conjugating Sodium 2-oxaspiro[3.3]heptane-6-carboxylate to a target amine.

Step-by-Step Protocol

Step 1: Reagent Preparation & Activation

  • Action: Suspend 1.0 equivalent of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.2 equivalents of HATU.

  • Causality: HATU is selected over EDC/HOBt due to its superior efficiency with sterically hindered spirocycles.

  • Self-Validation: The opaque suspension will rapidly clarify into a homogeneous solution as the insoluble sodium salt reacts with HATU to form the soluble OAt-active ester.

Step 2: Amine Introduction

  • Action: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 0.9 equivalents of the target primary or secondary amine.

  • Causality: The amine is used as the limiting reagent (0.9 eq) to ensure it is completely consumed, simplifying downstream chromatographic purification. DIPEA ensures the amine remains in its nucleophilic free-base form.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete (typically 1–2 hours at 25 °C) when the mass of the starting amine disappears and the [M+H]+ peak of the spirocyclic amide emerges.

Step 3: Quenching and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (3x).

  • Causality: The NaHCO3​ hydrolyzes any unreacted active ester. The repetitive LiCl washes are strictly necessary to pull residual DMF and the highly polar tetramethylurea byproduct (from HATU) out of the organic phase.

Step 4: Purification

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography using a Hexanes/EtOAc gradient.

AmideCoupling Step1 1. Salt Activation Suspend Sodium Salt & HATU in DMF Step2 2. Amine Addition Introduce DIPEA & Target Amine (0.9 eq) Step1->Step2 Step3 3. Reaction Monitoring LC-MS tracking (1-2 hours at 25°C) Step2->Step3 Step4 4. Quench & Wash NaHCO3 quench, EtOAc extraction, LiCl wash Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step workflow for spirocyclic amide coupling.

Conclusion

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is far more than a simple chemical building block; it is a strategic tool for modern drug design. By providing a stable, highly reactive pathway to incorporate the 2-oxaspiro[3.3]heptane bioisostere, it allows researchers to systematically dismantle the liabilities of flat aromatic rings. The resulting drug candidates exhibit superior solubility, enhanced metabolic resistance, and optimized target engagement, proving that escaping flatland is a necessary evolution in medicinal chemistry.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes RSC Advances (2025). URL:[Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Organic Letters (2025). URL:[Link]

  • Intermolecular Crossed[2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes Journal of the American Chemical Society (2021). URL:[Link]

  • Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 2095409-78-0) Product Specifications BLD Pharm / Chemie Brunschwig (2026). URL:[Link]

Sources

Exploratory

Escaping Flatland: The Role of 2-Oxaspiro[3.3]heptane Derivatives as Morpholine Bioisosteres

Executive Summary: The Morpholine Conundrum In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of drug discovery. Morp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Morpholine Conundrum

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of drug discovery. Morpholine is a ubiquitous structural motif, frequently employed to modulate physicochemical properties such as aqueous solubility and target affinity. However, morpholine carries inherent liabilities: it is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes (specifically at the α-carbon, leading to ring opening and dealkylation) and often restricts the molecule to a two-dimensional "flat" conformational space[1].

To address these limitations, the concept of bioisosterism—replacing a functional group with another that retains biological activity while improving physicochemical properties—has evolved. Pioneered by the Carreira group[2][3], the incorporation of highly strained, three-dimensional spirocyclic oxetanes has revolutionized scaffold design. Specifically, 2-oxa-6-azaspiro[3.3]heptane has emerged as the definitive bioisostere for morpholine[1][2].

This technical guide provides a rigorous, data-driven analysis of how substituting a classic morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety influences key drug-like properties, alongside validated protocols for its synthesis and biological evaluation.

Structural and Geometric Rationale

The transition from a morpholine ring to a 2-oxa-6-azaspiro[3.3]heptane scaffold is not merely a substitution of atoms; it is a fundamental shift in molecular geometry. Morpholine predominantly adopts a chair conformation. In contrast, the spirocyclic bioisostere features two mutually perpendicular four-membered rings[4].

This geometric shift alters the spatial arrangement of the heteroatoms. In morpholine, the distance between the nitrogen and oxygen atoms is approximately 2.8 Å. In 2-oxa-6-azaspiro[3.3]heptane, this topological distance extends to roughly 4.3 Å, presenting a more linear and rigid vector[4][5]. By "escaping flatland" and increasing the fraction of sp³ hybridized carbons ( Fsp3​ ), the spirocycle allows medicinal chemists to populate structural space that is entirely inaccessible to the parent morpholine, often leading to enhanced target selectivity and reduced off-target toxicity[2][5].

BioisostericReplacement Morpholine Morpholine Motif (Chair Conformation) Issues Metabolic Liabilities (P450 α-oxidation) Suboptimal Lipophilicity Morpholine->Issues Bioisostere Bioisosteric Replacement (Escaping Flatland) Issues->Bioisostere Spirocycle 2-oxa-6-azaspiro[3.3]heptane (Rigid 3D Scaffold) Bioisostere->Spirocycle Benefits Enhanced Stability Lower LogD Increased Basicity Spirocycle->Benefits

Fig 1: Logical workflow of morpholine bioisosteric replacement strategy.

Physicochemical & Pharmacokinetic Profiling

The decision to employ a bioisosteric replacement is driven by the necessity to modulate properties such as lipophilicity, basicity, and intrinsic clearance ( CLint​ )[1]. The table below summarizes the quantitative shifts observed when replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane.

Quantitative Comparison Table
Physicochemical PropertyMorpholine2-oxa-6-azaspiro[3.3]heptanePharmacological Impact
3D Geometry Chair conformationRigid, perpendicular spirocyclicAlters receptor binding vectors; increases Fsp3​ .
N-O Distance ~2.8 Å~4.3 ÅExtended spatial arrangement[4].
Basicity (pKa) ~8.4~9.2 - 9.8 (Δ +0.8 to +1.5)Increased ionization at physiological pH[1][6].
Lipophilicity (LogD) BaselineDecreased (Δ -0.6 to -1.2)Improved aqueous solubility; lower off-target binding[1][6].
Metabolic Stability High CLint​ (HLM)Significantly reduced CLint​ Longer half-life; improved in vivo bioavailability[1].
The Causality of Improved Properties
  • Lowered Lipophilicity (LogD): It may seem counterintuitive that adding a carbon atom (to form the spirocycle) lowers lipophilicity. However, the highly polarized nature of the strained oxetane ring, combined with the increased basicity of the nitrogen atom, significantly enhances the hydrophilicity of the molecule[3][6].

  • Enhanced Metabolic Stability: Morpholine's α-protons are highly susceptible to abstraction by CYP450 enzymes, leading to rapid oxidative degradation. The rigid, sterically hindered spirocyclic core of 2-oxa-6-azaspiro[3.3]heptane lacks these easily abstractable protons in a favorable geometry, rendering it highly resistant to metabolic degradation in Human Liver Microsomes (HLM)[1].

Synthetic Methodologies: Constructing the Spirocycle

The synthesis of 2-oxa-6-azaspiro[3.3]heptane relies on the strategic double-alkylation of a pre-organized precursor. The most robust and scalable route utilizes tribromopentaerythritol, an inexpensive, commercially available starting material traditionally used as a flame retardant[2][7].

Step-by-Step Synthesis Protocol

Objective: Synthesize 2-oxa-6-azaspiro[3.3]heptane oxalate from tribromopentaerythritol.

Step 1: Cyclization to N-Tosyl-Protected Spirocycle

  • Reagents: Tribromopentaerythritol (1.0 eq), p-Toluenesulfonamide (1.0 eq), Potassium Hydroxide (KOH) (3.5 eq), Ethanol/Water.

  • Procedure:

    • Dissolve KOH in an ethanol/water mixture. Causality: The mixed solvent system ensures the solubility of both the inorganic base and the organic sulfonamide.

    • Add p-toluenesulfonamide and tribromopentaerythritol. Reflux the mixture for 72-96 hours[8].

    • Mechanistic Rationale: The strong base deprotonates the sulfonamide, initiating a sequential double nucleophilic substitution ( SN​2 ) displacing the bromides to form the azetidine ring, while the remaining alcohol and bromide undergo an intramolecular Williamson ether synthesis to form the oxetane ring.

    • Cool, filter, and recrystallize the intermediate (6-tosyl-2-oxa-6-azaspiro[3.3]heptane)[7].

Step 2: N-Tosyl Deprotection

  • Reagents: 6-tosyl-2-oxa-6-azaspiro[3.3]heptane, Magnesium turnings (excess), Methanol.

  • Procedure:

    • Suspend the protected spirocycle and magnesium turnings in anhydrous methanol.

    • Apply sonication at room temperature until the starting material is consumed (typically 2-4 hours)[2][9]. Causality: Sonication continuously cleans the surface of the magnesium turnings, exposing active metal to facilitate the single-electron transfer (SET) required to cleave the robust N-S bond.

    • Filter the reaction mixture through Celite to remove magnesium salts.

Step 3: Oxalate Salt Formation

  • Reagents: Oxalic acid (1.0 eq), Ethyl Acetate/Methanol.

  • Procedure:

    • Treat the crude free base with a solution of oxalic acid.

    • Causality: The free base of 2-oxa-6-azaspiro[3.3]heptane is volatile and difficult to handle. Converting it to the oxalate salt ensures a stable, non-hygroscopic, and easily weighable solid for downstream medicinal chemistry applications[2][5].

SyntheticWorkflow Step1 Tribromopentaerythritol + p-Toluenesulfonamide Step2 Cyclization (KOH/EtOH, Reflux) Double Alkylation Step1->Step2 Step3 N-Tosyl-2-oxa-6-azaspiro[3.3]heptane (Intermediate) Step2->Step3 Step4 N-Tosyl Deprotection (Mg/MeOH, Sonication) Step3->Step4 Step5 2-oxa-6-azaspiro[3.3]heptane (Free Base) Step4->Step5 Step6 Oxalate Salt Formation (For Stability & Handling) Step5->Step6

Fig 2: Synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane oxalate.

Biological Evaluation: Validating Metabolic Stability

To empirically validate the bioisosteric superiority of the spirocycle over morpholine, an in vitro Intrinsic Clearance ( CLint​ ) assay using Human Liver Microsomes (HLM) is the gold standard[1].

Self-Validating Protocol: HLM Intrinsic Clearance Assay

Principle: The test compound is incubated with HLM and a cofactor (NADPH). The rate of parent compound depletion is measured via LC-MS/MS to calculate CLint​ .

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound (e.g., the spirocyclic drug candidate) in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, ensuring the enzyme maintains its native conformation and the compound its physiological ionization state.

  • Microsome Addition: Add HLM to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism. Without it, the assay will yield false negatives for clearance.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS/MS injection.

  • Phase Separation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C[1]. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula:

    CLint​=(k×V)/P

    (Where V is the incubation volume and P is the mass of microsomal protein).

Conclusion

The integration of 2-oxaspiro[3.3]heptane derivatives, specifically 2-oxa-6-azaspiro[3.3]heptane, represents a paradigm shift in rational drug design. By acting as a rigid, three-dimensional bioisostere for morpholine, it successfully navigates the delicate balance between lipophilicity, basicity, and metabolic stability. As synthetic methodologies become increasingly scalable and commercial building blocks more accessible, the routine incorporation of these strained spirocycles will continue to yield drug candidates with superior pharmacokinetic profiles and lower attrition rates in clinical development.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[10]hexanes and spiro[3.3]heptanes RSC Publishing (Chemical Communications) [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist PMC / NIH [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis PMC / NIH[Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions Organic Letters - ACS Publications[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications [Link]

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Foundational

Engineering 3D Chemical Space: Pharmacokinetic and Physicochemical Benefits of Spiro[3.3]heptane Scaffolds

Executive Summary The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich saturated scaffolds—often termed "escaping from flatland"—is a defining paradigm in modern drug discovery. Aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich saturated scaffolds—often termed "escaping from flatland"—is a defining paradigm in modern drug discovery. Aromatic rings, particularly benzene, are ubiquitous in medicinal chemistry but frequently suffer from poor physicochemical properties, including low aqueous solubility and high susceptibility to oxidative metabolism. To circumvent these liabilities, the spiro[3.3]heptane framework has emerged as a premier structural bioisostere. This technical whitepaper explores the mechanistic causality behind the pharmacokinetic benefits of spiro[3.3]heptane scaffolds, providing quantitative comparisons, self-validating experimental protocols, and strategic insights for drug development professionals.

The Mechanistic Basis of Spirocyclic Bioisosterism

Spiro[3.3]heptanes consist of two cyclobutane rings sharing a single quaternary carbon atom. This architecture imparts a highly rigid, three-dimensional geometry. Unlike planar benzenes, the exit vectors of spiro[3.3]heptane can be non-coplanar, allowing the scaffold to effectively mimic mono-, meta-, and para-substituted phenyl rings depending on the specific substitution pattern (1)[1].

Furthermore, heteroatom incorporation (e.g., 2-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane) yields highly effective bioisosteres for piperidine and piperazine rings. These modifications offer unique conformational presentations and altered basicity, which can significantly improve target selectivity and reduce off-mechanism cytotoxicity (2)[2].

Pharmacokinetic Implications: Causality & Context

Lipophilicity and Aqueous Solubility

Replacing a flat aromatic ring with a spiro[3.3]heptane core disrupts π-π stacking interactions in the solid state. This disruption lowers the crystal lattice energy and subsequently enhances thermodynamic aqueous solubility (3)[3]. Additionally, the sp³-hybridized nature of the scaffold generally reduces lipophilicity (LogD), a critical factor in minimizing non-specific binding, lowering off-target toxicity, and improving oral bioavailability (4)[4].

Context-Dependent Metabolic Stability (CLint and t1/2)

The impact of spiro[3.3]heptane on metabolic stability requires nuanced application. In many drug discovery programs, replacing an aromatic ring removes vulnerable sites for CYP450-mediated epoxidation and aromatic hydroxylation, thereby decreasing intrinsic clearance (CLint). The high ring-strain-induced bond strength of the cyclobutane C-H bonds can render them highly stable to oxidative metabolism[2].

However, empirical data demonstrates that this is not a universal rule. In the specific case of Sonidegib analogs, the incorporation of the spiro[3.3]heptane core actually decreased metabolic stability in human liver microsomes (HLM) (5)[5]. The causality stems from the exposure of the cyclobutane C-H bonds to specific CYP isoforms when not adequately shielded by adjacent steric bulk, leading to faster metabolism compared to the parent drug[4].

Quantitative Data Presentation

The following table summarizes the physicochemical and pharmacokinetic shifts observed when the meta-substituted benzene ring in Sonidegib was replaced with isomeric spiro[3.3]heptane scaffolds.

Table 1: Physicochemical and Pharmacokinetic Comparison of Sonidegib and Spiro[3.3]heptane Analogs (Data adapted from Mykhailiuk et al.[5])

CompoundScaffold TypecLogPSolubility (µM)CLint (µL/min/mg)t1/2 (min)IC50 (µM, Hedgehog)
Sonidegib meta-Benzene6.8< 118770.0065
trans-76 Spiro[3.3]heptane6.0< 115690.61
cis-76 Spiro[3.3]heptane6.0< 1126110.65

Note: While the spirocyclic analogs successfully lowered calculated lipophilicity (cLogP) by 0.8 units and retained full Hedgehog pathway inhibition at micromolar levels, the unshielded spirocycle led to a higher intrinsic clearance rate in this specific molecular context.

Experimental Validation: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of spiro[3.3]heptane bioisosteres must rely on rigorous, self-validating in vitro ADME assays.

Protocol 1: Intrinsic Clearance (CLint) Assay using Human Liver Microsomes (HLM)

This assay simulates hepatic Phase I metabolism to predict in vivo clearance[5].

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH is critical to preserve the native tertiary structure and active site conformation of CYP450 enzymes.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Causality: This specific concentration ensures linear enzyme kinetics while preventing artifactual substrate depletion or non-specific protein binding.

  • Compound Spiking: Add the spiro[3.3]heptane test compound to achieve a final concentration of 1 µM, keeping the final DMSO concentration ≤0.1%.

    • Causality: Exceeding 0.1% DMSO can act as a competitive inhibitor for certain CYP isoforms (e.g., CYP3A4), skewing clearance data.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle; without it, oxidative metabolism cannot proceed.

  • Sampling & Quenching: At time points 0, 5, 10, 20, and 40 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, halting metabolism at the exact time point to ensure kinetic accuracy.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound, calculating t1/2 and CLint.

Protocol 2: Lipophilicity (LogD) Determination via Shake-Flask Method

Measures the distribution of the compound between aqueous and lipid phases at physiological pH[4].

  • Phase Saturation: Mutually saturate n-octanol and PBS (pH 7.4) by stirring vigorously for 24 hours prior to the assay.

    • Causality: Pre-saturation prevents volume shifts caused by solvent partitioning during the actual assay, which would otherwise alter concentration calculations.

  • Equilibration: Dissolve the test compound in the biphasic system. Shake vigorously at 25°C for 2 hours.

  • Separation: Centrifuge the mixture to ensure complete phase separation and eliminate micro-emulsions at the interface.

  • Quantification: Quantify the concentration of the compound in both the n-octanol and PBS phases using HPLC-UV or LC-MS/MS. LogD is calculated as Log10([Octanol]/[PBS]).

Pathway and Workflow Visualizations

HLM_Assay N1 Test Compound (Spiro[3.3]heptane) N4 Incubation (37°C) 0, 5, 10, 20, 40 min N1->N4 N2 Human Liver Microsomes (CYP450 Enzymes) N2->N4 N3 NADPH Regeneration (Cofactor Addition) N3->N4 Initiates Reaction N5 Quench Reaction (Cold Acetonitrile + IS) N4->N5 Aliquot Extraction N6 Centrifugation & Protein Precipitation N5->N6 N7 LC-MS/MS Analysis (Substrate Depletion) N6->N7 N8 Calculate t1/2 & CLint N7->N8

Workflow for determining intrinsic clearance (CLint) using Human Liver Microsomes.

Hedgehog_Pathway SHH Sonic Hedgehog (SHH) (Ligand) PTCH1 PTCH1 Receptor (Tumor Suppressor) SHH->PTCH1 Binds & Inhibits SMO Smoothened (SMO) (Oncoprotein) PTCH1->SMO Represses (Without SHH) GLI GLI Transcription Factors (Pathway Effectors) SMO->GLI Activates (When uninhibited) Drug Spiro[3.3]heptane Analog (SMO Antagonist) Drug->SMO Blocks Activation Target Target Gene Expression (Cell Proliferation) GLI->Target Transcribes

Mechanism of SMO inhibition by spiro[3.3]heptane analogs in Hedgehog signaling.

Conclusion

The integration of spiro[3.3]heptane scaffolds into medicinal chemistry represents a powerful strategy for modulating physicochemical and pharmacokinetic properties. By transitioning from planar aromatic systems to rigid, sp³-rich 3D architectures, drug developers can effectively lower lipophilicity and improve thermodynamic solubility. However, as demonstrated by the Sonidegib analogs, the application of these bioisosteres requires careful consideration of the local steric environment to ensure that metabolic stability is enhanced rather than compromised.

References

  • Metabolic stability and biological activity of spiro[3.
  • A Comparative Guide to Spiro[3.
  • Spiro[3.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Three-dimensional saturated C(sp3)

Sources

Exploratory

Whitepaper: Engineering Physicochemical Properties in Drug Discovery Using Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

Executive Summary: Escaping "Flatland" In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings frequently results in "brick dust"—compounds with high target affinity but abysmal aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings frequently results in "brick dust"—compounds with high target affinity but abysmal aqueous solubility and rapid metabolic clearance. As a Senior Application Scientist, I frequently guide development teams toward 3D, sp3-rich architectures to circumvent these pharmacokinetic bottlenecks.

The incorporation of spirocyclic oxetanes has emerged as a premier strategy to modulate physicochemical properties[1]. Specifically, Sodium 2-oxaspiro[3.3]heptane-6-carboxylate serves as a highly efficient, bench-stable building block for installing a rigid, polar bioisostere into lead compounds. This guide details the chemical properties, mechanistic advantages, and self-validating protocols for integrating this scaffold into your drug development pipeline.

Chemical Identity & Fundamental Properties

The free acid form of this scaffold (2-oxaspiro[3.3]heptane-6-carboxylic acid) can be difficult to handle due to hygroscopicity. The sodium salt is specifically engineered for high-throughput parallel synthesis, offering superior crystallinity and precise stoichiometric control[2].

Table 1: Physicochemical Identifiers
PropertyValueCausality / Significance
Chemical Name Sodium 2-oxaspiro[3.3]heptane-6-carboxylateStandard IUPAC nomenclature for the salt[3].
CAS Number 2095409-78-0Unique identifier for the sodium salt form[4].
Molecular Formula C₇H₉NaO₃Represents the deprotonated carboxylate paired with a sodium cation[5].
Molecular Weight 164.13 g/mol (Anhydrous)Low molecular weight ensures minimal penalty to the overall mass of the drug candidate[2].
Structural Motif Spirocyclic (Oxetane + Cyclobutane)90-degree orthogonal ring fusion provides a rigid 3D conformation (high Fsp3).

Mechanistic Rationale: The Spiro-Oxetane Advantage

When optimizing a lead compound, the decision to swap a traditional structural motif for a spiro-oxetane is driven by strict structure-property relationships (SPR).

  • Benzene Bioisosterism: The spiro[3.3]heptane system introduces a 90-degree twist between the oxetane and cyclobutane rings. This non-coplanar exit vector effectively mimics the spatial arrangement of meta- or para-substituted benzenes[6]. However, unlike benzene, it eliminates the highly lipophilic aromatic pi-system.

  • Aqueous Solubility & LogD Reduction: The oxetane oxygen is a potent, directional hydrogen-bond acceptor. Replacing a gem-dimethyl group or an aryl ring with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, while significantly lowering the distribution coefficient (LogD)[1].

  • Metabolic Stability: Aromatic rings and exposed alkyl chains are prime targets for Cytochrome P450 (CYP450) oxidation. The strong C-O bonds and inherent ring strain of the oxetane, combined with the lack of aromatic C-H bonds, drastically reduce the rate of metabolic degradation[1],[7].

G A Identify Flat/Lipophilic Lead (e.g., Aryl/gem-Dimethyl) B Select Sodium 2-oxaspiro[3.3]heptane -6-carboxylate A->B Scaffold Hopping C Amide Coupling (HATU, DIPEA, DMF) B->C Reagent Prep D LC-MS & NMR Validation C->D Reaction Monitoring E In Vitro ADME Profiling D->E Purified Compound F Enhanced Solubility & Reduced Clearance E->F Data Output

Workflow for integrating spiro-oxetane building blocks to optimize drug-like properties.

Experimental Protocol: Self-Validating Amide Coupling

To ensure scientific trustworthiness and reproducibility, the following protocol describes the covalent linkage of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate to an amine core. This methodology includes built-in validation steps to prevent reagent waste.

Step 1: Reagent Preparation & Solubilization
  • Action: Weigh Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (1.2 equivalents) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Causality: The sodium salt is utilized over the free acid because it is not hygroscopic, allowing for highly accurate stoichiometric weighing. DMF is selected as it fully solubilizes the polar salt while remaining inert to the coupling reagents.

Step 2: Carboxylate Activation
  • Action: Cool the solution to 0 °C. Add HATU (1.3 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Stir for 15 minutes.

  • Causality & Validation: DIPEA is critical here; although the carboxylate is already deprotonated, DIPEA facilitates the nucleophilic attack on the uronium species of HATU and neutralizes any hydrochloride salts present in the subsequent amine addition.

  • Self-Validation Check: Before proceeding, quench a 1 µL aliquot of the reaction mixture in methanol. Analyze via LC-MS to confirm the formation of the methyl ester intermediate. If the active ester is absent, activation has failed, and the amine should not be added.

Step 3: Amine Addition
  • Action: Add the target primary or secondary amine (1.0 equivalent) dropwise. Remove the ice bath, allow the reaction to warm to 20–25 °C, and stir for 2 hours.

  • Causality: The rigid spirocyclic structure can impart slight steric hindrance at the 6-position; allowing the reaction to proceed at room temperature ensures complete conversion without degrading the oxetane ring.

Step 4: Quenching & Purification
  • Action: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Causality: Because the spiro-oxetane drastically increases polarity, the resulting amide may partition into the aqueous layer if the amine core is also polar. Pro-tip: If poor recovery is observed in Ethyl Acetate, switch the extraction solvent to 10% Isobutanol in Dichloromethane to efficiently pull the highly polar product into the organic phase. Dry over anhydrous Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Pharmacokinetic Impact Analysis

To quantify the value of this building block, we must look at the empirical data generated when a traditional flat motif is replaced by the spiro-oxetane.

Table 2: Comparative ADME Profile (Phenyl vs. Spiro-Oxetane)
Pharmacokinetic ParameterTraditional Aryl Motif (Phenyl-amide)Spiro-Oxetane Motif (2-oxaspiro[3.3]heptane)Mechanistic Driver
Lipophilicity (LogD at pH 7.4) ~3.5~1.2Elimination of lipophilic aromatic pi-electrons; introduction of the polar oxetane oxygen[1].
Aqueous Solubility < 10 µM> 500 µMOxetane oxygen acts as a potent hydrogen-bond acceptor with surrounding water molecules[1].
Metabolic Clearance (HLM) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Absence of aromatic C-H bonds prevents rapid CYP450-mediated epoxidation and hydroxylation[7].
3D Conformation (Fsp3) Low (Planar, 2D)High (Orthogonal, 3D)Spiro-fusion forces a rigid, non-planar geometry, which often improves target specificity and reduces off-target binding[6].

References

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition / PubMed (National Institutes of Health).[Link]

  • PubChem. (2025). 2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1). National Center for Biotechnology Information.[Link]

  • Müller, K., et al. (2015). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Chimia.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Protocols Using Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

Introduction & Scientific Rationale In modern drug discovery, the transition from planar aromatic rings to three-dimensional, sp³-rich scaffolds—often termed "escaping from flatland"—is a proven strategy to improve physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug discovery, the transition from planar aromatic rings to three-dimensional, sp³-rich scaffolds—often termed "escaping from flatland"—is a proven strategy to improve physicochemical properties such as aqueous solubility, metabolic stability, and reduced hERG liability. The spiro[3.3]heptane core is a highly rigid, non-planar scaffold widely utilized as a saturated bioisostere for benzene and heterocyclic rings[1].

Specifically, 2-oxaspiro[3.3]heptane-6-carboxylic acid serves as a critical building block for introducing this motif via amide bonds. However, the free carboxylic acid form of low-molecular-weight spirocycles can be hygroscopic, volatile, or prone to degradation. Consequently, it is frequently supplied and utilized as a sodium salt (Sodium 2-oxaspiro[3.3]heptane-6-carboxylate, CAS: 2095409-78-0).

While the sodium salt ensures long-term bench stability and precise stoichiometric weighing, it introduces distinct challenges during amide coupling. Standard protocols designed for free acids often fail due to the poor solubility of the sodium salt in standard aprotic solvents (e.g., Dichloromethane) and the altered activation kinetics of the pre-formed carboxylate anion[2]. This application note details optimized, self-validating protocols for the direct amide coupling of this spirocyclic salt, eliminating the need for tedious free-acid isolation.

Mechanistic Causality in Salt Coupling

When performing an amide coupling with a sodium carboxylate, the fundamental mechanistic requirement is to convert the unreactive carboxylate anion into a highly electrophilic active ester.

  • Solvent Selection: Sodium 2-oxaspiro[3.3]heptane-6-carboxylate exhibits poor solubility in Dichloromethane (DCM) or Tetrahydrofuran (THF). N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) must be used to ensure a homogeneous reaction mixture, which is critical for reproducible kinetics.

  • Base Equivalency: Although the starting material is already deprotonated, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) remains strictly necessary. DIPEA serves a dual purpose: it maintains the nucleophilicity of the incoming amine (often supplied as an HCl salt) and facilitates the catalytic cycle of uronium-based coupling reagents (like HATU) by acting as a proton sink during the formation of the active ester[2].

  • Stereochemical Considerations: Unlike α -amino acids, 2-oxaspiro[3.3]heptane-6-carboxylic acid possesses a plane of symmetry and is achiral. Therefore, racemization/epimerization via oxazolone intermediate formation is impossible. This structural feature liberates the chemist to use highly aggressive activating agents (e.g., HATU, PyBOP) without the need for epimerization-suppressing additives, maximizing yield and minimizing reaction time[3].

Mechanism N1 Sodium 2-oxaspiro[3.3]heptane -6-carboxylate N2 HATU + DIPEA (DMF Solvent) N1->N2 N3 OAt-Active Ester Intermediate N2->N3 N4 Amine Addition (Nucleophilic Attack) N3->N4 N5 Spirocyclic Amide Target N4->N5

Caption: Mechanistic pathway for HATU-mediated activation and coupling of the spirocyclic sodium salt.

Quantitative Data: Reagent Selection Matrix

The selection of the coupling reagent dictates the reaction's efficiency, scalability, and workup complexity. The table below summarizes the optimal conditions for coupling Sodium 2-oxaspiro[3.3]heptane-6-carboxylate with a standard primary/secondary amine.

Coupling ReagentSolventBaseReaction TimeTypical YieldKey AdvantagesPrimary Drawback
HATU DMFDIPEA1 - 2 hours85 - 95%Exceptionally fast; excellent for sterically hindered amines.Expensive; generates difficult-to-remove byproducts (HMPA-like).
T3P (50% in EtOAc) EtOAc / DMFPyridine4 - 12 hours75 - 85%Highly scalable; water-soluble byproducts allow simple aqueous workup.Slower reaction kinetics compared to uronium salts.
EDC·HCl / HOBt DMFDIPEA8 - 16 hours70 - 80%Economical; standard reliable protocol[3].Prone to N-acylurea side-product formation if activation is slow.

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Milligram to Gram Scale)

This protocol is the gold standard for discovery chemistry due to its rapid kinetics and high conversion rates[2].

Reagents:

  • Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (1.0 equiv.)

  • Target Amine (1.1 equiv.)

  • HATU (1.2 equiv.)

  • DIPEA (3.0 equiv.)

  • Anhydrous DMF (0.1 M relative to the sodium salt)

Step-by-Step Procedure:

  • Dissolution: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (1.0 equiv.) and HATU (1.2 equiv.).

  • Solvation & Basification: Add anhydrous DMF to achieve a 0.1 M concentration. Immediately add DIPEA (3.0 equiv.). Causality Note: 3.0 equivalents of DIPEA are used because 1 equivalent neutralizes the amine hydrochloride (if applicable), 1 equivalent assists in the HATU activation cycle, and the final equivalent ensures a highly basic medium to drive the reaction forward.

  • Pre-activation: Stir the mixture at room temperature ( 20−25∘C ) under an inert atmosphere (N₂) for 15 minutes. The solution will typically turn a pale yellow as the highly reactive OAt-ester forms.

  • Coupling: Add the target amine (1.1 equiv.) in a single portion. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete consumption of the active ester is typically observed within 1 to 2 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10× reaction volume). Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 5 volumes) — Critical step: LiCl effectively partitions DMF into the aqueous layer, preventing emulsion formation and removing polar HATU byproducts[2].

    • Saturated aqueous NaHCO₃ (1 × 5 volumes).

    • 0.1 M HCl (1 × 5 volumes) — Removes unreacted trace amine.

    • Brine (1 × 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH) to yield the pure spirocyclic amide.

Protocol B: Scalable Coupling using T3P (Propylphosphonic Anhydride)

For scale-up (>5 grams), HATU becomes cost-prohibitive and poses safety risks due to potential explosive properties of uronium salts in bulk. T3P is the premier alternative.

Reagents:

  • Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (1.0 equiv.)

  • Target Amine (1.05 equiv.)

  • T3P (50% solution in EtOAc) (1.5 equiv.)

  • Pyridine or DIPEA (3.0 equiv.)

  • EtOAc / DMF (4:1 v/v, 0.2 M)

Step-by-Step Procedure:

  • Suspension: Suspend the spirocyclic sodium salt and the amine in the EtOAc/DMF solvent mixture. Causality Note: A small amount of DMF is retained to ensure the sodium salt partially dissolves, allowing the T3P to engage the carboxylate.

  • Base Addition: Add the base (Pyridine is often preferred for T3P as it acts as a nucleophilic catalyst).

  • Activation: Dropwise, add the T3P solution (50% in EtOAc) over 10 minutes to manage any mild exotherm.

  • Heating: Heat the reaction to 60∘C for 4-12 hours. T3P kinetics are slower than HATU, and gentle heating overcomes the activation energy barrier for sterically hindered spirocycles.

  • Workup: Cool to room temperature. The major advantage of T3P is that all byproducts are highly water-soluble. Simply wash the organic layer with water (3×), saturated NaHCO₃ (1×), and brine (1×). Dry and concentrate to obtain the product, often requiring no chromatographic purification.

Workflow S1 Step 1: Dissolution Suspend Sodium Salt in DMF/DMAc S2 Step 2: Activation Add Coupling Reagent (e.g., HATU) & Base S1->S2 S3 Step 3: Coupling Add Amine and Stir (1-4 hours) S2->S3 S4 Step 4: Quench & Extraction Aqueous Wash (LiCl/NaHCO3/HCl) S3->S4 S5 Step 5: Purification Column Chromatography or Crystallization S4->S5

Caption: General experimental workflow for amide coupling using carboxylate sodium salts.

Troubleshooting & Self-Validation

  • Incomplete Conversion: If LC-MS shows unreacted starting material, the sodium salt may not have fully dissolved. Ensure the DMF is anhydrous and consider sonicating the mixture prior to adding the coupling reagent.

  • Formation of N-Acylurea (when using EDC): If using Protocol C (EDC/HOBt) and a +142 Da mass peak is observed, the active ester is rearranging. Switch to HATU or increase the concentration of the amine to outcompete the rearrangement[3].

References

  • Ryabukhin, S. V., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere". ResearchGate. URL: [Link]

Sources

Application

Application Note: Metallaphotoredox-Catalyzed Decarboxylative Cross-Coupling of Spirocyclic Carboxylate Salts

Introduction & Strategic Rationale In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy to improve pharmacokinetic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy to improve pharmacokinetic properties, metabolic stability, and target specificity. Spirocyclic systems, particularly those containing oxetane or azetidine rings, have emerged as powerful bioisosteres for common heterocyclic motifs such as piperazines and morpholines[1].

However, the late-stage installation of these sp³-rich spirocycles onto aryl or heteroaryl scaffolds via traditional cross-coupling is notoriously difficult due to the slow rate of oxidative addition into C(sp³)–X bonds and the propensity for competitive β-hydride elimination. The advent of dual metallaphotoredox catalysis has circumvented these limitations by utilizing abundant, bench-stable spirocyclic carboxylic acids as alkyl radical precursors[2]. By merging the single-electron transfer (SET) capabilities of a photoredox catalyst with the cross-coupling prowess of nickel, this methodology enables the direct, decarboxylative C(sp³)–C(sp²) bond formation under exceptionally mild conditions[3].

Mechanistic Causality & Catalytic Cycle

The success of this protocol relies on the precise synchronization of two distinct catalytic cycles: a photoredox cycle (typically utilizing an Iridium-based photocatalyst) and a transition-metal cross-coupling cycle (utilizing a Nickel catalyst)[4].

The Photoredox Cycle: The reaction is initiated by the absorption of visible blue light (λ ≈ 450 nm) by the Ir(III) photocatalyst, exciting it to a long-lived triplet state, *Ir(III). Aliphatic carboxylic acids have high oxidation potentials (> +2.0 V vs SCE), making direct oxidation difficult. However, deprotonation by a base (e.g., Cs₂CO₃) generates the carboxylate salt, lowering the oxidation potential to ~ +1.2 V vs SCE. The highly oxidizing *Ir(III) state readily accepts an electron from the spirocyclic carboxylate via SET, generating an Ir(II) species and an oxygen-centered radical that rapidly extrudes CO₂ to form a nucleophilic, carbon-centered spirocyclic radical[2].

The Nickel Cycle: Concurrently, the Ni(0) catalyst undergoes facile oxidative addition into the C(sp²)–X bond of the aryl halide to form an electrophilic Ar–Ni(II)–X intermediate. This intermediate rapidly intercepts the photogenerated spirocyclic radical, yielding a high-valent Ar–Ni(III)–Spiro complex. This transient Ni(III) species undergoes rapid reductive elimination, forging the target C(sp³)–C(sp²) bond and releasing the product alongside a Ni(I)–X species. Finally, the catalytic cycles are closed via a thermodynamically favorable SET from the strongly reducing Ir(II) intermediate to the Ni(I) species, regenerating both the Ir(III) and Ni(0) ground-state catalysts[3].

DualCatalysis Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET from Carboxylate SpiroAcid Spirocyclic Carboxylate Ir3_star->SpiroAcid Ir2->Ir3 SET to Ni(I) Ni1 Ni(I)-X Ir2->Ni1 Ni0 Ni(0) Catalyst Ni2 Ar-Ni(II)-X Ni0->Ni2 Oxidative Addition (Ar-X) Ni3 Ar-Ni(III)-Spiro Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Product Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II) SpiroRadical Spirocyclic Radical (•) SpiroAcid->SpiroRadical -CO₂ SpiroRadical->Ni3

Metallaphotoredox cycle for decarboxylative cross-coupling of spirocyclic carboxylates.

Reaction Scope & Quantitative Data

The following table summarizes the typical quantitative yields obtained when coupling various spirocyclic carboxylic acids with aryl/heteroaryl halides using the standardized protocol described below.

Spirocyclic Carboxylic AcidAryl/Heteroaryl HalideYield (%)Catalyst System
2-Oxa-6-azaspiro[5]heptane-6-carboxylic acid4-Bromobenzonitrile84%Ir[dF(CF₃)ppy]₂dtbbpyPF₆ / NiCl₂·glyme
2-Azaspiro[6]octane-2-carboxylic acid3-Bromoquinoline78%Ir[dF(CF₃)ppy]₂dtbbpyPF₆ / NiCl₂·glyme
6-Oxa-2-azaspiro[6]octane-2-carboxylic acid2-Chloro-5-bromopyridine81%Ir[dF(CF₃)ppy]₂dtbbpyPF₆ / NiCl₂·glyme
2-Thia-6-azaspiro[5]heptane-6-carboxylic acid4-Iodotoluene75%Ir[dF(CF₃)ppy]₂dtbbpyPF₆ / NiCl₂·glyme

Detailed Experimental Protocol

Reagents Required:

  • Spirocyclic carboxylic acid (1.5 equiv, 0.75 mmol)

  • Aryl/Heteroaryl bromide (1.0 equiv, 0.50 mmol)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 0.005 mmol)

  • Nickel Precatalyst: NiCl₂·glyme (5 mol%, 0.025 mmol)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%, 0.025 mmol)

  • Base: Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous DMF (5.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Pre-complexation of the Nickel Catalyst: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add NiCl₂·glyme and dtbbpy. Add 1.0 mL of anhydrous DMF. Stir the mixture at room temperature for 15 minutes.

    • Causality: Pre-complexation ensures the complete formation of the active ligated Ni(II) precatalyst. Unligated nickel salts can lead to off-target side reactions or rapid catalyst deactivation[3].

  • Reaction Assembly: To the pre-complexed catalyst solution, add the spirocyclic carboxylic acid, the aryl bromide, the Ir(III) photocatalyst, and Cs₂CO₃. Add the remaining 4.0 mL of anhydrous DMF.

    • Causality: Cs₂CO₃ is critical. It deprotonates the carboxylic acid to form the carboxylate salt, which is an absolute requirement to lower the oxidation potential sufficiently for the *Ir(III) excited state to perform the SET[2].

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Degas the heterogeneous mixture by sparging with inert argon gas for 15 minutes while stirring vigorously.

    • Causality: Molecular oxygen is a potent triplet quencher that will rapidly deactivate the *Ir(III) excited state. Furthermore, O₂ will irreversibly oxidize the low-valent Ni(0) and Ni(I) catalytic intermediates, completely halting the cross-coupling cycle[4].

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure the vial is positioned approximately 2–3 cm from the light source. Irradiate the vigorously stirring mixture for 24 hours. Use a cooling fan to maintain the reaction temperature at ~25 °C.

    • Causality: High-intensity LEDs generate significant heat. Thermal degradation of the active catalyst species can occur if the temperature exceeds 35 °C. Vigorous stirring is mandatory because the penetration depth of light in a heterogeneous mixture is limited; rapid turnover of the solution at the vial wall ensures uniform photon flux.

  • Workup and Isolation: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (3 × 20 mL) to remove DMF and unreacted acid. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Self-Validating Systems & Troubleshooting

To ensure the protocol is executing correctly, monitor the reaction for the following self-validating visual cues and checkpoints:

  • Colorimetric Validation: Upon initial mixing, the solution will appear pale green/yellow (characteristic of the Ir(III) and Ni(II) species). Within 15–30 minutes of blue light irradiation, the solution must transition to a deep red/brown color .

    • Diagnostic Insight: This color shift is the hallmark of a successful reaction. It visually confirms the reduction of the Ir(III) photocatalyst and the formation of the active low-valent Nickel species. If the solution remains green or pale yellow, the SET process has failed—most likely due to inactive base (failure to form the carboxylate), or incomplete degassing (oxygen quenching).

  • Incomplete Conversion: If starting material remains after 24 hours, verify the emission spectrum of the LED source (must peak at 440–450 nm for the Ir photocatalyst). Additionally, ensure the stirring rate is >800 RPM; poor mixing in heterogeneous solid/liquid reactions severely limits light penetration and mass transfer.

Sources

Method

Application Note: Solvent Selection and Solubilization Protocols for Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

Introduction & Scientific Context Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is a highly valued spirocyclic building block in modern medicinal chemistry and drug development[1]. The 2-oxaspiro[3.3]heptane motif is widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is a highly valued spirocyclic building block in modern medicinal chemistry and drug development[1]. The 2-oxaspiro[3.3]heptane motif is widely deployed as a non-classical, three-dimensional bioisostere for morpholine, piperazine, and carbonyl groups[2]. By replacing flat aromatic rings or metabolically labile aliphatic chains with this strained spirocycle, researchers can significantly improve a drug candidate's physicochemical properties—specifically by enhancing aqueous solubility, reducing lipophilicity (LogD), and redirecting metabolic clearance away from cytochrome P450 enzymes[3].

Because this compound is supplied as a sodium salt, its dissolution thermodynamics differ significantly from its free-acid counterpart. This guide provides a comprehensive, causality-driven framework for selecting the optimal solvent systems for both biological assays and synthetic organic workflows.

Mechanistic Principles of Solubilization

Understanding the underlying physical chemistry of this molecule is critical for preventing precipitation, degradation, or failed reactions. The solubility of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is governed by three primary mechanistic forces:

  • Ion-Dipole Solvation (The Salt Effect): As an ionic compound, it possesses a high crystal lattice energy. Solvents with a high dielectric constant ( ϵ ) are required to overcome this lattice energy. Water ( ϵ≈80 ) and Dimethyl Sulfoxide (DMSO, ϵ≈47 ) rapidly solvate the Na+ cation and the carboxylate anion, driving the thermodynamic favorability of dissolution[1].

  • Hydrogen Bonding via the Oxetane Ring: The oxygen atom within the four-membered oxetane ring acts as a potent hydrogen-bond acceptor[4]. Protic solvents (like water and methanol) form strong hydrogen bonds with this ethereal oxygen, further stabilizing the molecule in solution.

  • The "Naked Anion" Effect in Aprotic Solvents: In polar aprotic solvents like N,N-Dimethylformamide (DMF) or DMSO, the sodium cation is strongly solvated, but the carboxylate anion remains weakly solvated. This results in a "naked," highly nucleophilic carboxylate. This state is ideal for synthetic transformations (e.g., amide coupling or esterification) because the lack of a solvent shell around the anion dramatically lowers the activation energy of nucleophilic attack.

Quantitative Solvent Compatibility Matrix

To facilitate rapid decision-making, the following table summarizes the expected solubility profiles and recommended applications across various solvent classes.

SolventDielectric Constant ( ϵ )Expected SolubilityRecommended ApplicationMechanistic Rationale
Water / Aqueous Buffers 80.1> 100 mg/mL In vitro enzymatic assays, biological buffers.Maximum ion-dipole stabilization; strong H-bonding with oxetane oxygen.
DMSO (Anhydrous) 46.7> 50 mg/mL High-throughput screening master stocks.Excellent cation solvation; prevents hydrolytic degradation during long-term storage.
DMF (Anhydrous) 36.730 - 50 mg/mL Peptide synthesis, amide coupling reactions.Generates a highly reactive "naked" carboxylate for rapid activation by coupling reagents.
Methanol 32.720 - 30 mg/mL Intermediate transfers, crystallization.Moderate H-bonding; lower dielectric constant limits maximum ionic capacity.
Dichloromethane (DCM) / Hexane < 9.0< 1 mg/mL Biphasic reactions (only with PTC).Insufficient polarity to disrupt the ionic crystal lattice. Requires a crown ether (e.g., 15-crown-5) to solubilize the Na+ ion.

Workflow Visualization

The following decision tree outlines the logical workflow for selecting the appropriate solvent system based on your downstream application.

G Start Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (Solid Salt) Bio Biological & In Vitro Assays Start->Bio Synth Synthetic Organic Chemistry Start->Synth InVitro Aqueous Buffers (PBS/HEPES) Solubility: >100 mg/mL Bio->InVitro Direct Dissolution Cell DMSO Master Stock Solubility: >50 mg/mL Bio->Cell High-Throughput Coupling Amide Coupling (DMF/DMSO) Solubility: 30-50 mg/mL Synth->Coupling Homogeneous Biphasic Non-Polar Solvents (DCM) Requires Crown Ether / PTC Synth->Biphasic Heterogeneous Warning Avoid Strong Aqueous Acids (Prevents Oxetane Ring-Opening) InVitro->Warning Coupling->Warning

Decision tree for solvent selection based on downstream applications.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO for Biological Assays

Causality Focus: Water contamination in DMSO lowers the solubility threshold of the salt over time and can cause premature hydrolysis if the stock is later used in synthetic coupling reactions.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate to equilibrate to room temperature in a desiccator before opening. Rationale: This prevents atmospheric moisture from condensing on the hygroscopic salt.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, sterile-filtered) to achieve a 50 mM concentration.

  • Agitation: Vortex the mixture at medium speed for 30 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 2–3 minutes. Rationale: Sonication provides localized acoustic cavitation to disrupt the crystal lattice without applying excessive bulk heat, which could degrade the compound.

  • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If the solution is turbid or exhibits a "schlieren" (wavy) effect, micro-crystals remain. Continue sonication or verify that the DMSO has not absorbed atmospheric water.

  • Storage: Aliquot into single-use amber vials and store at -20°C.

Protocol B: Solubilization for Amide Coupling in DMF

Causality Focus: Because the compound is a sodium salt, it is already deprotonated. However, ensuring a completely homogeneous solution prior to the addition of the amine nucleophile prevents localized precipitation of the activated ester intermediate.

Step-by-Step Methodology:

  • Suspension: Suspend the required mass of the sodium salt in anhydrous DMF at room temperature (target concentration: 0.2 M). The mixture may initially appear slightly cloudy.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: While the salt is already a carboxylate, DIPEA acts as a soluble organic base that helps modulate the ionic strength of the DMF solution and neutralizes any acidic byproducts generated during the coupling cycle.

  • Activation: Add 1.1 equivalents of your chosen coupling reagent (e.g., HATU or EDCI/HOBt).

  • Self-Validation Check: Monitor the reaction visually. Within 10–15 minutes of adding the coupling reagent, the turbid suspension will transition into a clear, pale-yellow homogeneous solution. This visual clearing is the self-validating indicator that the insoluble sodium salt has been successfully converted into the highly soluble, activated ester intermediate.

  • Amine Addition: Once optical clarity is achieved, proceed with the addition of the target amine. Avoid using strong acids during the workup phase, as the strained oxetane ring is susceptible to acid-catalyzed ring-opening[5].

References

  • [1] 2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) | PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • [2] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes. Source: RSC Publishing. URL:[Link]

  • [5] Spirocyclic Oxetanes: Synthesis and Properties. Source: ResearchGate / Angewandte Chemie. URL:[Link]

  • [3] Oxetanes in Drug Discovery Campaigns. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Applications of oxetanes in drug discovery and medicinal chemistry. Source: PMC / National Institutes of Health. URL:[Link]

Sources

Application

Incorporating Sodium 2-oxaspiro[3.3]heptane-6-carboxylate into peptide synthesis

Application Note: Strategic Incorporation of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate in Solid-Phase Peptide Synthesis (SPPS) Introduction: Escaping Flatland in Peptide Therapeutics In modern peptide and peptidomimeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Escaping Flatland in Peptide Therapeutics

In modern peptide and peptidomimetic drug development, researchers frequently encounter challenges related to poor pharmacokinetic (PK) properties, rapid proteolytic degradation, and suboptimal membrane permeability. Traditional N-terminal capping groups (such as acetyl or benzoyl groups) offer limited improvements to these parameters.

The introduction of strained spiro heterocycles—specifically the 2-oxaspiro[3.3]heptane motif—provides a rigid, three-dimensional bioisostere that allows drug candidates to "escape flatland" and occupy a denser, more defined molecular space[1]. The oxetane core acts as a highly polar, strong hydrogen-bond acceptor while dramatically reducing lipophilicity and improving aqueous solubility compared to planar or purely aliphatic counterparts[2]. When incorporated into a peptide backbone, this spirocyclic building block acts as a kinetic shield against exopeptidases while optimizing the overall physicochemical profile of the molecule[3].

Physicochemical Impact of the 2-Oxaspiro[3.3]heptane Motif

Incorporating Sodium 2-oxaspiro[3.3]heptane-6-carboxylate at the N-terminus or onto a lysine side-chain fundamentally alters a peptide's behavior. The inherent ring strain and increased s-character of the oxygen lone pairs make the oxetane a superior hydrogen-bond acceptor compared to standard cyclic ethers[2]. Furthermore, the incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically increase water solubility—by up to 40 times in some small-molecule models—while simultaneously lowering the distribution coefficient (LogD)[4].

Table 1: Comparative Physicochemical Impact of N-Terminal Capping Groups

Capping Group Relative Aqueous Solubility LogD Shift (pH 7.4) Exopeptidase Stability Structural Profile
Acetyl (Standard) 1.0x Baseline Low Planar, flexible
Benzoyl 0.2x +1.5 Moderate Planar, highly lipophilic
Cyclobutanecarbonyl 0.8x +1.1 Moderate 3D, lipophilic
2-oxaspiro[3.3]heptane-6-carbonyl ~5.0x to 40.0x -0.5 to -1.2 High 3D, highly polar, H-bond acceptor

(Note: Quantitative shifts are representative baselines synthesized from comparative oxa-spirocycle studies[3][4].)

Workflow and Mechanistic Strategy

Directly coupling a sodium carboxylate salt on a solid support often leads to sluggish kinetics due to poor solubility in N,N-Dimethylformamide (DMF) and the buffering effect of the sodium ion against coupling additives. To ensure a self-validating and high-yielding system, this protocol utilizes a biphasic acidification step to generate the free carboxylic acid prior to strong uronium-based activation.

G A Sodium 2-oxaspiro[3.3]heptane -6-carboxylate B Free Acid Generation (pH 3.0, EtOAc Extraction) A->B 1M HCl D Steric Activation (HATU, DIPEA, DMF) B->D C Resin-Bound Peptide (Free N-terminus) E Solid-Phase Coupling (2 hours, RT) C->E D->E Active Ester F Controlled Cleavage (TFA/TIPS/H2O, Max 2h) E->F G Purified Spiro-Peptide F->G Ether Ppt.

Workflow for the conversion, activation, and coupling of the spirocyclic sodium salt in SPPS.

Experimental Protocols

Protocol A: Preparation of 2-oxaspiro[3.3]heptane-6-carboxylic acid (Free Acid)

Causality Insight: Oxetanes are generally stable, but highly acidic conditions (pH < 2) can catalyze the ring-opening of the ether to form a diol[3]. Therefore, acidification must be strictly controlled to pH 3.0 to safely protonate the carboxylate without degrading the spirocycle.

  • Dissolution : Dissolve Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (1.0 eq) in a minimal volume of deionized water (approx. 5 mL per mmol).

  • Controlled Acidification : Cool the solution to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 3.0.

  • Extraction : Immediately extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Isolation : Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (max 30 °C bath temperature) to yield the free acid as a white solid.

Protocol B: Solid-Phase Peptide Coupling

Causality Insight: The carboxylic acid is situated on a sterically hindered secondary carbon within a spirocyclic system. Standard carbodiimides (e.g., DIC/Oxyma) may fail to achieve quantitative conversion. We mandate the use of HATU, a highly reactive uronium salt, to force the formation of the active 7-aza-1-hydroxybenzotriazole (HOAt) ester.

  • Resin Preparation : Ensure the resin-bound peptide (e.g., Rink Amide resin, 0.1 mmol scale) has been fully Fmoc-deprotected using 20% Piperidine in DMF (2 × 10 min) and washed thoroughly with DMF (5 × 1 min).

  • Activation : In a clean glass vial, dissolve the free 2-oxaspiro[3.3]heptane-6-carboxylic acid (3.0 eq, 0.3 mmol) in 2 mL of anhydrous DMF. Add HATU (2.9 eq, 0.29 mmol) to prevent capping of the peptide by excess unreacted uronium species.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 0.6 mmol) to the mixture. Vortex for 2 minutes at room temperature. The solution will turn pale yellow, indicating active ester formation.

  • Coupling : Transfer the activated mixture to the resin. Agitate gently at room temperature for exactly 2 hours to overcome the steric bulk of the spirocycle.

  • Self-Validation : Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. A yellow/colorless result indicates complete coupling; a blue result mandates a second coupling cycle.

Protocol C: Cleavage and Global Deprotection

Causality Insight: While the oxetane ring is significantly more stable to acid than an epoxide due to lower ring strain[2], it is not immune to harsh electrophiles. During cleavage, protecting groups (like t-Butyl or Trityl) generate highly reactive carbocations. Triisopropylsilane (TIPS) must be included as a bulky scavenger to prevent these carbocations from alkylating the oxetane oxygen.

  • Cocktail Preparation : Prepare a fresh cleavage cocktail consisting of Trifluoroacetic Acid (TFA) / TIPS / Deionized Water (95:2.5:2.5 v/v/v).

  • Cleavage : Add 3 mL of the cocktail to the resin. Agitate at room temperature for strictly 2.0 hours . Do not extend cleavage times, as prolonged exposure to TFA will eventually initiate oxetane ring-opening.

  • Precipitation : Filter the cleavage solution into 30 mL of cold diethyl ether (-20 °C) to precipitate the spiro-capped peptide.

  • Washing : Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant, resuspend the peptide pellet in fresh cold ether, and centrifuge again. Repeat this wash step twice.

  • Lyophilization : Dissolve the crude peptide in a mixture of Water/Acetonitrile containing 0.1% TFA and lyophilize immediately for subsequent RP-HPLC purification.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Source: ACS Publications (Chemical Reviews)
  • Source: RSC Publishing (Chemical Science)
  • Source: ResearchGate (Angewandte Chemie)

Sources

Method

Application Note: Catalytic Esterification Strategies for Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP) Introduction & Mechanistic Rationale The incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Introduction & Mechanistic Rationale

The incorporation of spirocyclic motifs, particularly the 2-oxaspiro[3.3]heptane system, has become a cornerstone strategy in modern drug discovery. Acting as a highly effective bioisostere for morpholine and piperazine rings, this compact, polar scaffold improves aqueous solubility, reduces lipophilicity (logP), and enhances metabolic stability against cytochrome P450 enzymes[1].

However, functionalizing this building block—specifically converting Sodium 2-oxaspiro[3.3]heptane-6-carboxylate into its corresponding esters—presents unique synthetic challenges.

The "Oxetane Problem" and Catalyst Selection

The most critical factor when handling 2-oxaspiro[3.3]heptane derivatives is the inherent ring strain of the oxetane moiety. The oxetane ring is highly susceptible to nucleophilic attack under strong Brønsted acid or Lewis acid conditions, which triggers rapid ring-opening to form undesired 1,3-diols or halogenated side products.

Consequently, traditional acid-catalyzed Fischer esterification (which relies on refluxing in the presence of H₂SO₄ or HCl to form an active acylium ion) is strictly contraindicated for this substrate[2].

To preserve the integrity of the spirocycle, esterification must be driven by mild catalytic pathways. We recommend two self-validating, field-proven strategies:

  • Direct Catalytic Alkylation (Method A): Utilizing the sodium carboxylate salt directly with an alkyl halide and a phase-transfer/nucleophilic catalyst (TBAI).

  • Steglich Esterification (Method B): Mild in situ acidification to the free acid[3], followed by coupling with an alcohol using EDCI and a nucleophilic catalyst (DMAP)[4].

Comparative Data Summary

The choice between Method A and Method B depends entirely on the availability of your coupling partner (alkyl halide vs. alcohol). Both methods are optimized to prevent oxetane ring-opening.

ParameterMethod A: Direct AlkylationMethod B: Steglich Esterification
Ideal Coupling Partner Primary/Secondary Alkyl HalidesPrimary/Secondary/Tertiary Alcohols
Catalyst System TBAI (Nucleophilic/Phase Transfer)DMAP (Acyl Transfer Catalyst)
Oxetane Ring Risk Very Low (Neutral to slightly basic)Low (Requires mild acidic workup)
Reaction Time 4 – 6 hours12 – 16 hours
Typical Yield 80% – 95%75% – 90%
Scalability Excellent (Avoids coupling reagents)Good (Requires removal of urea byproducts)

Experimental Workflows

The following diagram illustrates the divergent mechanistic pathways based on the selected coupling partner.

EsterificationWorkflow cluster_A Method A: Direct Catalytic Alkylation cluster_B Method B: Steglich Esterification Start Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (Starting Material) Decision Select Esterification Strategy Start->Decision StepA1 Add R-X, TBAI (cat.) in DMF Decision->StepA1 Alkyl Halides Available StepB1 Mild Acidification (Citric Acid) Decision->StepB1 Alcohols Available StepA2 SN2 Displacement (Nucleophilic Catalysis) StepA1->StepA2 Product Target Ester (High Yield, Intact Oxetane) StepA2->Product StepB2 Free 2-oxaspiro[3.3]heptane- 6-carboxylic acid StepB1->StepB2 StepB3 Add R-OH, EDCI, DMAP (cat.) in DCM StepB2->StepB3 StepB3->Product

Figure 1: Divergent catalytic esterification workflows for Sodium 2-oxaspiro[3.3]heptane-6-carboxylate.

Step-by-Step Methodologies

Protocol A: TBAI-Catalyzed Direct Alkylation

Mechanistic Causality: This protocol bypasses the need to isolate the free acid. Tetrabutylammonium iodide (TBAI) acts as a nucleophilic catalyst. The iodide ion, being a superior nucleophile to the bulky spirocyclic carboxylate, reacts with the alkyl bromide/chloride to form a highly reactive alkyl iodide intermediate in situ. N,N-Dimethylformamide (DMF) is selected as the solvent because it selectively solvates the sodium cation, leaving the carboxylate anion "naked" and highly reactive for the subsequent S_N2 displacement.

Reagents (1.0 mmol scale):

  • Sodium 2-oxaspiro[3.3]heptane-6-carboxylate: 1.0 eq (164.1 mg)

  • Alkyl Bromide (e.g., Benzyl bromide): 1.2 eq (1.2 mmol)

  • TBAI (Catalyst): 0.1 eq (36.9 mg)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 25 mL round-bottom flask with Sodium 2-oxaspiro[3.3]heptane-6-carboxylate and TBAI.

  • Solvation: Add 5.0 mL of anhydrous DMF under a nitrogen atmosphere. Stir for 5 minutes at room temperature to ensure partial dissolution (the sodium salt may form a fine suspension).

  • Alkylation: Add the alkyl bromide dropwise via syringe.

  • Reaction: Heat the mixture to 40 °C and stir for 4–6 hours. Self-Validation: Monitor the reaction via LCMS or TLC (stain with KMnO₄; the spirocycle will not absorb UV strongly unless the R-group is aromatic).

  • Quench & Extraction: Cool to room temperature and quench with 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: DMAP-Catalyzed Steglich Esterification

Mechanistic Causality: When only an alcohol is available, the sodium salt must first be converted to the free acid. We utilize 10% Citric Acid for this step; its mild pKa (~3.1) is sufficient to protonate the carboxylate without inducing acid-catalyzed ring-opening of the oxetane[3]. For the coupling, EDCI is chosen over DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup. DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly electrophilic acylpyridinium species that rapidly reacts with the alcohol[4].

Reagents (1.0 mmol scale):

  • Sodium 2-oxaspiro[3.3]heptane-6-carboxylate: 1.0 eq (164.1 mg)

  • 10% Aqueous Citric Acid: As needed (approx. 3-5 mL)

  • Target Alcohol (R-OH): 1.2 eq (1.2 mmol)

  • EDCI·HCl: 1.5 eq (287.5 mg)

  • DMAP (Catalyst): 0.1 eq (12.2 mg)

  • Anhydrous DCM: 5.0 mL

Step-by-Step Procedure:

  • Liberation of Free Acid: Dissolve the sodium salt in 2.0 mL of deionized water. Slowly add 10% aqueous citric acid until the pH reaches ~4.0. Extract immediately with Ethyl Acetate (3 x 5 mL). Dry over Na₂SO₄ and concentrate to yield 2-oxaspiro[3.3]heptane-6-carboxylic acid as a white solid.

  • Activation: Dissolve the freshly prepared free acid and the target alcohol in 5.0 mL of anhydrous DCM under nitrogen. Cool the flask to 0 °C in an ice bath.

  • Catalysis: Add EDCI·HCl followed by DMAP. Causality: Cooling prevents the formation of inactive N-acylurea byproducts via rearrangement.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute the mixture with an additional 10 mL of DCM. Wash sequentially with saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, 10% citric acid (10 mL) to remove DMAP, and brine (10 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Analytical Characterization Note

When verifying the integrity of the esterified product via ¹H NMR (CDCl₃), ensure the oxetane ring remains intact. The characteristic spirocyclic oxetane protons typically appear as two distinct doublets (or a multiplet depending on symmetry) in the 4.50 – 4.80 ppm range. The disappearance of these peaks, coupled with the appearance of signals near 3.50 – 4.00 ppm, strongly indicates unwanted acid-catalyzed ring-opening to a diol.

References

  • Google Patents. "WO2017096301A1 - Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1)". Contains foundational data on the handling and structural utility of 2-oxaspiro[3.3]heptane-6-carboxylate derivatives in medicinal chemistry.[1] URL:

  • Google Patents. "WO2023081853A1 - Lactams as cbl-b inhibitors selective over c-cbl". Details the synthesis and mild isolation of the free 2-oxaspiro[3.3]heptane-6-carboxylic acid intermediate prior to coupling.[3] URL:

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Provides the mechanistic basis for traditional acid-catalyzed esterification, highlighting the harsh conditions that must be avoided for oxetane-containing spirocycles.[2] URL:[Link]

  • Organic Chemistry Portal. "Ester synthesis by esterification". Comprehensive review of modern catalytic esterification methods, including the DMAP-catalyzed Steglich protocols utilized in Method B.[4] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Sodium 2-oxaspiro[3.3]heptane-6-carboxylate amide coupling

Technical Support Center: Optimizing Amide Coupling of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate Executive Summary The 2-oxaspiro[3.3]heptane motif is a highly valued bioisostere in modern drug development, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Amide Coupling of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

Executive Summary

The 2-oxaspiro[3.3]heptane motif is a highly valued bioisostere in modern drug development, frequently employed to replace gem-dimethyl or carbonyl groups to improve metabolic stability and lower lipophilicity (LogD)[1]. However, utilizing its commercially available sodium salt, Sodium 2-oxaspiro[3.3]heptane-6-carboxylate, in amide coupling reactions presents three distinct mechanistic challenges:

  • Phase Incompatibility : The sodium salt exhibits poor solubility in standard organic solvents (EtOAc, DCM).

  • Steric Hindrance : The spirocyclic cyclobutane core restricts the trajectory of incoming amine nucleophiles.

  • Acid Sensitivity : The oxetane ring is susceptible to strain-release ring-opening under strongly acidic conditions[2].

Mechanistic Troubleshooting & FAQs

Q: Why is my conversion stalled at 30-40% when using T3P (Propylphosphonic anhydride) in EtOAc, and what is the major byproduct forming? A: This is a classic phase-incompatibility issue. The sodium salt of the oxetane carboxylic acid has poor solubility in EtOAc. When T3P is added, the undissolved salt reacts sluggishly, allowing T3P to react directly with the amine nucleophile instead. This forms a highly stable, unwanted T3P-amine adduct[3]. Solution: Perform an in situ salt metathesis. Add 1.1 equivalents of Triethylamine Hydrochloride (TEA·HCl) to the suspension before adding T3P. This converts the insoluble sodium salt into a highly soluble triethylammonium salt, completely inhibiting T3P adduct formation and driving conversion to >90%[3].

Q: I am using HATU/DIPEA in DMF. The coupling is fast, but I am losing product during the aqueous workup. How do I prevent this? A: You are likely using a standard acidic wash (e.g., 1M HCl or 5% KHSO 4​ ) to remove excess amine and DMF. The oxetane oxygen is readily protonated by strong Brønsted acids. Once protonated, the ~107 kJ/mol of spring-loaded ring strain is released via nucleophilic attack by water or chloride ions, leading to ring-opened diol or chlorohydrin byproducts[2]. Solution: Replace strong acid washes with a mild 10% aqueous citric acid solution, or ideally, rely entirely on saturated aqueous NaHCO 3​ and brine washes. If amine removal is critical, use a polymer-supported scavenger resin (e.g., PS-Isocyanate) instead of acidic extractions.

Q: Can I pre-form the acid chloride to overcome the steric hindrance of the spiro[3.3]heptane core? A: It is highly discouraged. Reagents like thionyl chloride (SOCl 2​ ) or oxalyl chloride generate stoichiometric HCl during activation, which will rapidly cleave the oxetane ring. Stick to mild, highly reactive uronium-based coupling agents like HATU or phosphonic anhydrides like T3P[1].

Validated Experimental Protocols

Protocol A: T3P-Mediated Coupling with Salt Metathesis (Recommended for Scale-Up)

Causality: T3P generates water-soluble byproducts, avoiding the need for complex chromatography. The TEA·HCl metathesis ensures reaction homogeneity, preventing the amine from outcompeting the carboxylate for the coupling reagent[3].

  • Metathesis: To a reactor, add Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (1.0 eq) and Triethylamine Hydrochloride (TEA·HCl, 1.1 eq) in Ethyl Acetate (EtOAc) (10 volumes). Stir at 20°C for 30 minutes to form the soluble triethylammonium salt.

  • Amine Addition: Add the target amine (1.05 eq) and Triethylamine (TEA, 3.0 eq). Cool the mixture to 10°C to control the exothermic activation step.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) while maintaining the internal temperature below 15°C.

  • Propagation: Warm to 20°C and stir for 4-6 hours. Validate completion via LC-MS (target >95% conversion).

  • Workup: Quench with water (5 volumes). Separate the layers. Wash the organic layer with saturated NaHCO 3​ (5 vols) and brine (5 vols). Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling (Recommended for Electron-Deficient Amines)

Causality: HATU generates an extremely reactive HOAt ester, overcoming the steric bulk of the spirocycle when coupling weak nucleophiles (e.g., anilines).

  • Activation: Suspend the sodium salt (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Note: The sodium salt will gradually dissolve as the active HOAt ester forms.

  • Coupling: Add the amine (1.1 eq) in a single portion. Stir for 2-4 hours.

  • Workup: Dilute with EtOAc (15 volumes). Wash sequentially with 5% aqueous LiCl (3 × 5 vols) to pull the DMF into the aqueous phase, followed by saturated NaHCO 3​ (5 vols) and brine. Do not use acidic washes.

Reagent Performance Matrix

Coupling ReagentActivation IntermediateTypical YieldOxetane StabilityMajor ByproductsScalability / Workup
T3P / TEA·HCl Mixed Anhydride85 - 95%ExcellentWater-soluble phosphatesHigh (Simple aqueous wash)
HATU / DIPEA HOAt Ester80 - 90%GoodHOAt, TetramethylureaLow (Requires LiCl/DMF removal)
EDC / HOBt HOBt Ester40 - 60%ModerateInsoluble urea derivativesModerate (Sluggish kinetics)
Oxalyl Chloride Acid Chloride< 10%Poor Ring-opened chlorohydrinsNot Recommended (HCl generation)

Workflow Visualization

AmideCoupling Start Sodium 2-oxaspiro[3.3]heptane -6-carboxylate Solubility Assess Solubility in Organic Solvent Start->Solubility Metathesis Salt Metathesis (Add TEA·HCl) Solubility->Metathesis Poor (EtOAc/DCM) Direct Direct Activation Solubility->Direct Good (DMF/DMSO) CouplingT3P T3P / TEA / EtOAc (Scalable/Mild) Metathesis->CouplingT3P CouplingHATU HATU / DIPEA / DMF (High Sterics/Low Scale) Direct->CouplingHATU Workup Aqueous Workup (Avoid Strong Acids) CouplingHATU->Workup CouplingT3P->Workup Product Target Amide (Intact Oxetane) Workup->Product

Decision tree for optimizing sodium 2-oxaspiro[3.3]heptane-6-carboxylate amide coupling.

References

  • Taylor & Francis. "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery.[Link][1]

  • ACS Publications. "Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route." Organic Process Research & Development.[Link][3]

  • ACS Publications. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.[Link][2]

Sources

Optimization

Preventing oxetane ring-opening during 2-oxaspiro[3.3]heptane derivative synthesis

Welcome to the Process Chemistry and Scale-Up Support Center. The 2-oxaspiro[3.3]heptane system is a premier bioisostere for morpholine, piperazine, and gem-dimethyl groups, offering enhanced metabolic stability and favo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry and Scale-Up Support Center. The 2-oxaspiro[3.3]heptane system is a premier bioisostere for morpholine, piperazine, and gem-dimethyl groups, offering enhanced metabolic stability and favorable physicochemical properties in drug design[1]. However, its incorporation is frequently bottlenecked by the propensity of the oxetane ring to undergo undesired ring-opening.

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, validated protocols, and troubleshooting steps to help you preserve the integrity of the spirocyclic oxetane core during complex syntheses.

Section 1: The Mechanistic Root of Oxetane Instability (FAQ)

Q: Why is the 2-oxaspiro[3.3]heptane system prone to ring-opening under acidic conditions? A: The instability is driven by a combination of thermodynamics and kinetics. Thermodynamically, the oxetane ring possesses significant inherent ring strain. Kinetically, the highly exposed, electronegative oxygen atom acts as an excellent Lewis base and hydrogen-bond acceptor[1]. When exposed to strong Brønsted acids (e.g., TFA, HCl) or potent Lewis acids, the oxygen is protonated or activated, transforming it into an excellent leaving group. Subsequent attack by even weak nucleophiles (like water or halide ions) at the adjacent carbon easily cleaves the C–O bond to relieve the ring strain.

Q: Are all acidic conditions strictly forbidden when handling these spirocycles? A: No. The anecdotal categorical instability of oxetanes to all acids is a misconception[2]. The 3,3-disubstituted nature of the 2-oxaspiro[3.3]heptane system provides significant steric shielding of the C–O σ* antibonding orbital against external nucleophiles[2]. Consequently, weak acids (e.g., carboxylic acids) are entirely compatible with the oxetane core[3]. Ring-opening typically requires strong acids (pH < 2) or the presence of internal nucleophiles[3].

Q: How do internal nucleophiles complicate the synthesis? A: If a free amine or hydroxyl group is present in close proximity to the oxetane (e.g., a β-amino or β-hydroxy group on the spiro system), it can act as an internal nucleophile. Under mildly acidic or even thermal stress, this internal nucleophile can attack the oxetane carbon intramolecularly, driving a ring-opening cyclization event (often forming lactones, morpholines, or other rearranged structures)[2].

Section 2: Reaction Planning & Workflow Logic

Before subjecting a 2-oxaspiro[3.3]heptane derivative to a new synthetic step, consult the decision matrix below to evaluate the risk of ring-opening and select the appropriate protective strategy.

OxetaneStability Start 2-Oxaspiro[3.3]heptane Reaction Planning AcidCheck Acidic Conditions Required? Start->AcidCheck StrongAcid Strong Acid (e.g., TFA, HCl)? AcidCheck->StrongAcid Yes BasicCheck Basic/Nucleophilic Conditions? AcidCheck->BasicCheck No RingOpening High Risk of Ring Opening (Decomposition) StrongAcid->RingOpening Yes MildAlt Use Mild Alternatives (Oxalyl Chloride/MeOH) StrongAcid->MildAlt No/Modify RingOpening->MildAlt Troubleshoot IntNuc Internal Nucleophile Present? (e.g., free amine/OH) BasicCheck->IntNuc Yes Stable Generally Stable (Proceed with standard protocol) IntNuc->Stable No Protect Protect Nucleophile Before Reaction IntNuc->Protect Yes

Decision matrix for preventing oxetane ring-opening during synthesis.

Section 3: Troubleshooting Guide & Validated Protocols

Issue A: Acid-Mediated Ring Opening During N-Boc Deprotection

Symptom: When attempting to remove an N-Boc group from a 2-oxa-6-azaspiro[3.3]heptane derivative using standard TFA/DCM or HCl/Dioxane, LC-MS shows mass adducts corresponding to +18 Da (hydration/diol formation) or +36 Da (chlorohydrin formation), indicating complete oxetane ring-opening. Causality: Strong acids fully protonate the oxetane oxygen. In the presence of trifluoroacetate or chloride counterions, the sterically hindered but highly activated 3,3-disubstituted carbons undergo nucleophilic attack, irreversibly cleaving the ring[3]. Solution: Transition to a mild, acid-free or buffered deprotection strategy. A highly effective and self-validating protocol utilizes oxalyl chloride in methanol[4]. This method generates HCl in situ at a controlled, steady-state concentration while the methanolic environment stabilizes the oxetane, allowing selective Boc cleavage without ring degradation[4].

Validated Protocol: Mild N-Boc Deprotection using Oxalyl Chloride/MeOH This protocol leverages the electrophilic character of oxalyl chloride in methanol to achieve selective deprotection at room temperature[4].

  • Preparation: Dissolve the N-Boc-2-oxa-6-azaspiro[3.3]heptane derivative (1.0 mmol) in anhydrous methanol (5.0 mL) under an inert atmosphere (N2 or Ar).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add oxalyl chloride (2.0 mmol, 2.0 equiv.). Caution: Gas evolution (CO, CO2) will occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C). Monitor via TLC or LC-MS. Complete deprotection typically occurs within 1 to 4 hours[4].

  • Quenching & Workup: Concentrate the reaction mixture in vacuo at a temperature not exceeding 30 °C to remove methanol and volatile byproducts.

  • Neutralization: Redissolve the crude residue in ethyl acetate (10 mL) and wash with a saturated aqueous NaHCO3 solution (10 mL) to neutralize any residual acid. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to afford the free amine.

Issue B: Ring Opening During Esterification or Alkylation

Symptom: Formation of complex mixtures during the functionalization of alcohols or amines attached to the 2-oxaspiro[3.3]heptane core. Causality: Use of strongly acidic catalysts (e.g., Fischer esterification) or extreme thermal stress in the presence of strong nucleophiles. While oxetanes are highly stable to basic conditions, extreme thermal stress combined with unhindered nucleophiles can overcome the steric shielding of the 3,3-disubstitution. Solution: Avoid acidic esterification. Instead, utilize basic conditions with alkyl halides or coupling reagents (e.g., HATU, EDC/HOBt) with Hünig's base (DIPEA) at room temperature[3].

Section 4: Quantitative Data: Oxetane Chemical Stability Profile

To guide your experimental design, refer to the following stability matrix for 3,3-disubstituted oxetanes[3],.

Reaction Condition / ReagentConcentration / TempOxetane Core StabilityRecommended Action / Mitigation
Strong Acids (TFA, HCl)>1 M, 20 °CLow (Rapid Ring Opening)Avoid. Use mild alternatives (e.g., Oxalyl chloride/MeOH).
Weak Acids (AcOH, R-COOH)Neat, 20 °CHigh Safe to use for standard transformations.
Aqueous Base (NaOH, KOH)1-5 M, up to 60 °CHigh Safe for ester hydrolysis or saponification.
Nucleophiles (Amines, R-OH)Basic media, 20-80 °CModerate to High Monitor for internal nucleophile proximity effects.
Reducing Agents (LiAlH4, NaBH4)Standard, 20-65 °CHigh Safe. Oxetanes resist reductive cleavage.
Oxidizing Agents (Dess-Martin)Standard, 20 °CHigh Safe for oxidizing adjacent alcohols to ketones.

References

  • Source: chemrxiv.
  • Source: nih.
  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
  • Source: rsc.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Spiro[3.3]heptane Carboxylate Reactions

Welcome to the Application Support Center. This resource is designed for researchers and drug development professionals utilizing spiro[3.3]heptane scaffolds as saturated, three-dimensional bioisosteres for six-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This resource is designed for researchers and drug development professionals utilizing spiro[3.3]heptane scaffolds as saturated, three-dimensional bioisosteres for six-membered rings (e.g., piperidines, piperazines, and benzenes)[1]. Below, we address the unique steric challenges of the spirocyclic core and provide field-validated troubleshooting protocols to ensure high-yielding functionalizations.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic & Structural Challenges

Q: Why are spiro[3.3]heptane carboxylates so prone to low yields during standard functionalization? A: The difficulty stems from the highly congested quaternary spiro carbon center. The orthogonal arrangement of the two cyclobutane rings creates a rigid, three-dimensional steric shield around the C2 and C6 positions[2]. This restricted conformational flexibility severely limits the optimal approach trajectory (the Bürgi-Dunitz angle) for incoming nucleophiles during acyl substitution, often halting reactions at the activation stage[3].

Q: How does the symmetry of the spirocycle affect my coupling reactions? A: Disubstituted spiro[3.3]heptanes (such as 2,6-disubstituted derivatives) possess C2​ symmetry and display axial chirality[2]. Because the rigid rings cannot rotate freely, this restricted rotation prevents enantiomer interconversion[4]. When using bulky chiral catalysts or sterically demanding ligands in cross-coupling, this axial chirality can lead to mismatched steric interactions, necessitating the use of highly reactive, low-profile reagents.

Part 2: Troubleshooting Guide - Amidation & Esterification Workflows

Symptom: Low conversion (<20%) during the amide coupling of spiro[3.3]heptane-2-carboxylic acid with secondary or bulky primary amines. Root Cause: Standard carbodiimides (e.g., EDC/HOBt) form active esters that are too bulky to undergo nucleophilic attack within the restricted pocket of the spirocycle. Resolution: Transition to highly reactive, less sterically demanding uronium/aminium salts like HATU, and utilize a non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF)[5],[6]. If direct coupling remains impossible, employ a radical-polar homologation strategy to extend the aliphatic chain and relieve the steric clash[7],[8].

TroubleshootingWorkflow Start Spiro[3.3]heptane Coupling Reaction Fails CheckActivation Did the active ester form? (Check via LC-MS) Start->CheckActivation FailedActivation Failed Activation (Steric shield blocks reagent) CheckActivation->FailedActivation No active ester FailedAttack Failed Nucleophilic Attack (Amine cannot access carbonyl) CheckActivation->FailedAttack Active ester present SolActivation Switch to smaller/more reactive activator (e.g., SOCl2) FailedActivation->SolActivation SolAttack Use HATU + HOAt Elevate temp to 60°C FailedAttack->SolAttack Homologation Perform Radical-Polar Homologation to extend aliphatic chain SolAttack->Homologation Still <20% yield

Workflow for diagnosing and resolving steric bottlenecks in spiro[3.3]heptane amidation.

Part 3: Experimental Protocols

Protocol 1: Optimized HATU-Mediated Amidation of Spiro[3.3]heptane-2-carboxylic Acid

This protocol is engineered to overcome the activation energy barrier imposed by the spirocyclic steric bulk by forming a highly reactive 7-azabenzotriazole active ester[6].

Step-by-Step Methodology:

  • Preparation: Dissolve spiro[3.3]heptane-2-carboxylic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF provides a high dielectric constant necessary to stabilize the polar transition state of the uronium intermediate.

  • Base Addition: Add DIPEA (2.5 eq) to the solution.

    • Causality: DIPEA is highly sterically hindered. It effectively deprotonates the carboxylic acid without acting as a competing nucleophile against the congested spiro-center.

  • Activation: Add HATU (1.2 eq) at 0 °C, then allow the mixture to warm to room temperature.

    • Causality: HATU forms an OAt (7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the rate-determining nucleophilic attack step.

  • Self-Validation Check: Before proceeding, monitor the reaction via LC-MS. Look for the active ester mass ( M+118 for the HOAt ester). If the active ester is not present, the steric hindrance is blocking activation entirely, and you must switch to an acid chloride intermediate.

  • Nucleophilic Addition: Stir the reaction mixture at room temperature for 12–24 hours[6].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and wash the organic layer with 5% LiCl to remove residual DMF.

Protocol 2: Radical-Polar Homologation for Extreme Steric Congestion

When direct coupling fails, homologation extends the chain by one carbon, moving the reactive center away from the spirocyclic bulk. This was successfully utilized in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) modulators[8].

Step-by-Step Methodology:

  • Conjunctive Reagent Addition: React the commercially available spiro[3.3]heptane carboxylic acid with a vinyl sulfonate bifunctional conjunctive reagent under acridinium photoredox catalysis[7].

  • Irradiation: Irradiate the mixture using blue LEDs.

    • Causality: The photoredox catalyst generates a radical intermediate that readily couples with the spirocyclic core, bypassing the traditional steric limitations of two-electron polar pathways[7].

  • Self-Validation Check: Monitor the consumption of the acridinium catalyst and the formation of the intermediate radical adduct by taking aliquots for LC-MS to ensure the photoredox cycle is actively turning over before adding the nucleophilic trap.

  • Nucleophilic Trapping: Add NaOH (for the acid homologue) or the desired amine to directly yield the homologated amide in a concise, two-step sequence[8].

Part 4: Quantitative Data & Reagent Comparison

The following table summarizes the efficacy of various coupling strategies when applied to the sterically hindered C2 position of the spiro[3.3]heptane core.

Coupling ReagentActivation IntermediateSteric ToleranceTypical Yield (Spiro-core)Reaction Time
EDC / HOBt OBt Active EsterLow15 - 30%24 - 48 h
T3P Phosphonic AnhydrideModerate40 - 60%24 h
HATU OAt Active EsterHigh75 - 90%12 - 16 h
SOCl₂ (Acid Cl) Acyl ChlorideVery High85 - 95%2 - 4 h

References

  • Title: Chalcogen Bonding Activates [1.1.1]Propellane: Constructing Spiro[3.3]heptanes via Cyclobutyl Insertion into Cyclopropenones | Source: Journal of the American Chemical Society | URL: 3

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes | Source: RSC Publishing | URL: 1

  • Title: Stereochemistry: Chirality in the Absence of Chiral Centres | Source: CCDC | URL: 4

  • Title: Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent | Source: PMC | URL: 7

  • Title: Two Squares in a Barrel: An Axially Disubstituted Conformationally Rigid Aliphatic Binding Motif for Cucurbit[6]uril | Source: The Journal of Organic Chemistry | URL: 2

  • Title: Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent | Source: Journal of the American Chemical Society | URL: 8

  • Title: Spiropentane | C5H8 Hydrocarbon | For Research Use | Source: Benchchem | URL: 5

  • Title: 1,3-Dibromo-2,2-dimethylpropane | 5434-27-5 | Source: Benchchem | URL: 6

Sources

Optimization

Optimizing flash chromatography purification for spirocyclic derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks encountered when purifying spirocyclic derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks encountered when purifying spirocyclic derivatives.

Spirocyclic scaffolds are highly sought-after in modern drug discovery due to their intrinsic rigidity, distinct three-dimensionality, and high fraction of [1]. However, their unique structural properties introduce significant purification challenges. Nitrogen-containing spirocycles (e.g., spiro-piperidines, azetidines) are typically strongly basic. When subjected to standard normal-phase flash chromatography, they frequently exhibit severe band-broadening, streaking, and poor recovery.

This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your purification workflows.

Workflow Visualization: Stationary Phase Selection

G N1 Crude Spirocyclic Mixture N2 Is the spirocycle strongly basic? (e.g., spiro-piperidine) N1->N2 N3 Standard Bare Silica (Hexane/EtOAc) N2->N3 No (Neutral/Acidic) N4 Is it highly polar or water-soluble? N2->N4 Yes (pKa > 7) N5 Reversed-Phase (C18) (H2O/MeCN + 0.1% TEA) N4->N5 Yes N6 Amine-Bonded Silica (NH2) (Hexane/EtOAc) N4->N6 No (Preferred Route) N7 Bare Silica + Modifier (DCM/MeOH + 1% NH4OH) N4->N7 No (Alternative Route)

Decision tree for selecting the optimal flash chromatography stationary phase for spirocycles.

FAQ Section 1: Stationary Phase & Solvent Selection

Q: Why do my basic spirocyclic amines streak or tail heavily on standard bare silica? A: The primary cause of tailing is the strong Brønsted acid-base interaction between the basic amine of the spirocycle and the acidic silanol groups (Si-OH) on the [2]. Because silica acts as a Brønsted acid, basic spirocycles undergo ionic adsorption via hydrogen bonding and electrostatic interactions. This prevents the compounds from eluting in discrete, symmetrical bands, leading to increased bandspreading, reduced resolution, and[2].

Q: Should I use mobile phase modifiers or switch to an amine-functionalized silica column? A: While adding a competing amine modifier (e.g., 0.1–2% v/v triethylamine or ammonium hydroxide) to a Dichloromethane (DCM)/Methanol gradient is a common historical practice to neutralize acidic silanols, it has three major drawbacks:

  • The modifier must be removed post-purification, which risks hydrolysis of sensitive spirocycles during [3].

  • The loading capacity of the column is [3].

  • Strong displacement effects from methanol and the base can cause[2].

Expert Recommendation: Switching to an amine-bonded (NH2) silica stationary phase is the preferred, [4]. The immobilized aminopropyl groups provide a slightly basic surface (pKa ~9.8), which repels the basic spirocyclic amines, eliminating the need for [3]. This allows the use of "softer" and safer solvent systems, such as Hexane/Ethyl Acetate, resulting in sharper peaks and [2].

FAQ Section 2: Loading & Resolution Troubleshooting

Q: My spirocyclic intermediate has poor solubility in Hexane/Ethyl Acetate. How should I load it onto an amine-functionalized column? A: Do not load the sample dissolved in a strong, polar solvent (like pure DCM, DMF, or Methanol) if you are running a Hexane/EtOAc gradient, as this will cause immediate band broadening and premature elution. Instead, utilize [5]. Causality: Dry loading eliminates the solvent-strength mismatch between the sample diluent and the mobile phase. Protocol Note: When purifying basic spirocycles on amine-bonded columns, dry load your sample onto Celite or directly onto amine-functionalized bulk silica. Avoid dry loading onto bare silica, as the acidic silanols in the dry load will trap the basic compound before it reaches the column bed.

Q: My TLC shows good separation, but the compounds co-elute during flash chromatography. Why? A: This is usually caused by running the TLC at an Rf value that is too high. If the compounds elute at an Rf > 0.4 on TLC, they will have very little retention on the flash column, leading to [5]. Solution: Optimize your TLC solvent system so that the target spirocycle has an Rf between[5]. This weaker solvent system will increase retention time on the column, allowing the theoretical plates to resolve the spirocyclic diastereomers or closely related impurities.

Step-by-Step Methodology: Optimized Purification Protocol for Basic Spirocyclic Derivatives

This protocol establishes a self-validating workflow for purifying spiro-piperidines or azetidine-containing spirocycles without mobile phase modifiers.

Step 1: Stationary Phase Selection & TLC Pre-Test

  • Obtain amine-functionalized (NH2) TLC plates to accurately mimic the chemistry of the[3].

  • Spot the crude spirocyclic mixture and develop using a non-polar/moderately polar gradient (e.g., Hexane/Ethyl Acetate or Heptane/Ethyl Acetate).

  • Adjust the solvent ratio until the target compound's Rf is approximately 0.20.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude spirocyclic mixture in a highly volatile, dissolving solvent (e.g., DCM or Acetone).

  • Add a solid support (Celite 545 or Amine-functionalized silica) to the flask at a 1:3 or 1:4 (sample:support) mass ratio.

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

Step 3: Column Equilibration & Loading

  • Select an amine-bonded flash column sized for a 1-5% loading capacity based on crude mass.

  • Equilibrate the column with 3-5 column volumes (CV) of the weak solvent (e.g., 100% Hexane).

  • Transfer the dry-loaded powder into an empty solid-load cartridge and attach it in-line ahead of the main column.

Step 4: Gradient Execution & Recovery

  • Program a shallow gradient starting from 100% weak solvent, ramping up to the optimized TLC ratio over 10 CVs.

  • Maintain an isocratic hold at the target ratio for 3-5 CVs to allow the spirocycle to elute.

  • Collect fractions based on UV absorption (or ELSD/MS if the spirocycle lacks a strong chromophore).

  • Evaporate fractions to yield the pure free-base spirocycle without modifier contamination.

Data Presentation: Solvent & Modifier Selection Guide

Stationary PhaseMobile Phase SystemRequired ModifierMechanism / CausalityExpected Outcome for Basic Spirocycles
Bare Silica (Unbonded) Hexane / Ethyl AcetateNoneStrong Brønsted acid-base interaction between silanols and amines.Severe tailing, irreversible binding, low recovery[2].
Bare Silica (Unbonded) DCM / Methanol0.1 - 2% TEA or NH₄OHModifier neutralizes acidic silanols, displacing the basic spirocycle.Improved peak shape, but requires post-run modifier removal[3].
Amine-Bonded Silica Hexane / Ethyl AcetateNoneBasic surface (pKa ~9.8) repels basic amines; eliminates ionic adsorption.Sharp peaks, high recovery, simple solvent evaporation[4].
Reversed-Phase (C18) H₂O / Acetonitrile0.1% TFA or TEAHydrophobic partitioning; pH control ensures the amine is fully ionized or neutral.Excellent for highly polar or water-soluble spirocycles[2].

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

Welcome to the Technical Support Center for Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 2095409-78-0) . As a highly strained spirocyclic bioisostere increasingly used in medicinal chemistry to replace morpholine an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 2095409-78-0) . As a highly strained spirocyclic bioisostere increasingly used in medicinal chemistry to replace morpholine and improve metabolic stability[1], this compound requires precise handling.

This guide provides drug development professionals with field-proven troubleshooting, mechanistic insights, and self-validating protocols to prevent degradation and ensure experimental reproducibility.

The Science of Stability: Mechanistic Causality

To understand how to store this compound, you must understand why it degrades. The instability of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate stems from two intersecting chemical properties:

  • High Ring Strain: The four-membered oxetane ring possesses approximately 106 kJ/mol of inherent ring strain[1]. This creates a massive thermodynamic drive for ring-opening reactions, particularly under acidic conditions[2][3].

  • Hygroscopicity: As a sodium carboxylate salt, the compound readily absorbs atmospheric moisture.

The Degradation Cascade: When the salt absorbs water, it creates a localized aqueous microenvironment. Atmospheric carbon dioxide ( CO2​ ) dissolves into this moisture to form trace carbonic acid. This subtle lowering of pH provides the protons necessary to catalyze the nucleophilic attack of water on the oxetane ring, resulting in irreversible ring-opening into a diol[2][3].

Degradation A Sodium 2-oxaspiro[3.3]heptane- 6-carboxylate B Moisture Absorption (Hygroscopic Salt) A->B Improper Storage C Trace Acid / CO2 (Lowered pH) B->C Atmospheric Exposure D Oxetane Ring Protonation C->D Acid Catalysis E Ring-Opening Degradation (Diol Formation) D->E Strain Release (106 kJ/mol)

Mechanism of moisture-induced, acid-catalyzed oxetane ring-opening degradation.

Troubleshooting & FAQs

Q: My compound arrived as a white powder but has turned into a sticky, translucent gum. Is it ruined? A: This physical change indicates severe moisture absorption. Because the sodium carboxylate salt is highly hygroscopic, it pulls water from the air. While the compound might just be wet, this moisture facilitates the acid-catalyzed ring-opening of the oxetane core[1][2]. You must immediately run an LC-MS or 1H -NMR to check for degradation. If the structure is intact, proceed to Protocol 2 to recover the powder.

Q: We stored the compound at room temperature for a month, and LC-MS shows a dominant mass of +18 Da relative to the parent ion. What happened? A: The +18 Da mass shift corresponds to the addition of H2​O , confirming the hydrolytic ring-opening of the spirocyclic oxetane into a diol[3]. At room temperature, the thermal energy accelerates the thermodynamic drive to relieve the 106 kJ/mol ring strain[1]. The compound is irreversibly degraded. Always store this material at -20°C for long-term preservation[4].

Q: How can I prevent condensation when taking the vial out of the -20°C freezer? A: Never open a cold vial. Place the sealed vial in a desiccator at room temperature for 1-2 hours before opening. This is a self-validating protocol: by ensuring the internal temperature of the vial matches the ambient environment before the seal is broken, you mathematically eliminate the temperature differential required for atmospheric moisture to condense onto the powder.

Q: Can I store this compound in a standard buffered solution (pH 7.4) for high-throughput screening? A: Only for immediate use. While oxetanes exhibit reasonable stability in neutral aqueous buffers over short periods (hours to a few days)[1], prolonged storage in water will inevitably lead to hydrolysis. Always prepare fresh stock solutions in anhydrous DMSO, and store those aliquots at -80°C.

Ideal Storage Conditions: Quantitative Summary

To prevent the degradation cascade, storage conditions must aggressively exclude moisture, heat, and trace acids.

Storage ParameterShort-Term (< 2 Weeks)Long-Term (> 2 Weeks)Scientific Rationale
Temperature 2°C to 8°C[5]-20°C[4]Minimizes thermal energy available to overcome the activation barrier for ring-strain release.
Atmosphere Ambient (if tightly sealed)Argon or NitrogenExcludes atmospheric moisture and CO2​ (preventing carbonic acid formation).
Container Original commercial vialAmber glass, PTFE capPTFE prevents moisture ingress; amber glass prevents potential photochemical retro-cycloadditions.
Humidity < 30% RH< 10% RH (Desiccated)Prevents hygroscopic clumping and subsequent micro-aqueous hydrolysis.

Standard Operating Procedures (SOPs)

Workflow Visualization

Workflow Step1 Receive Shipment (Cold Packs) Step2 Equilibrate to RT (In Desiccator, 2 hrs) Step1->Step2 Prevent Condensation Step3 Open under Inert Gas (Argon Glovebox) Step2->Step3 Exclude Moisture Step4 Aliquot Powder (Single-use Vials) Step3->Step4 Minimize Freeze-Thaw Step5 Long-Term Storage (-20°C, Sealed) Step4->Step5 Preserve Integrity

Step-by-step workflow for receiving, handling, and storing the spirocyclic oxetane salt.

Protocol 1: Aliquoting and Long-Term Storage Preparation

Objective: Prevent repeated freeze-thaw cycles and moisture exposure during routine laboratory use.

  • Equilibration: Upon receiving the compound, place the unopened vial inside a vacuum desiccator containing active Drierite (calcium sulfate). Allow it to sit at room temperature for exactly 2 hours.

  • Inert Transfer: Move the unopened vial into a glovebox purged with anhydrous Argon or Nitrogen.

  • Aliquoting: Weigh the compound into single-use, amber glass vials (e.g., 5 mg or 10 mg per vial). Causality note: Single-use aliquots prevent the bulk supply from undergoing repeated atmospheric exposure.

  • Sealing: Cap the vials tightly with PTFE-lined screw caps. Ensure the headspace of each vial is filled with the inert gas.

  • Storage: Transfer the sealed aliquots to a secondary container (like a sealed foil pouch with a desiccant packet) and store immediately at -20°C[4].

Protocol 2: Recovery of Moisture-Compromised Samples

Objective: Rescue hygroscopic clumping before irreversible acid-catalyzed ring-opening occurs.

  • Analytical Verification: Dissolve a 1 mg test sample in anhydrous DMSO−d6​ and run a rapid 1H -NMR. Look for the disappearance of the characteristic strained oxetane methylene protons (typically complex multiplets around 4.5–5.0 ppm) and the appearance of linear diol signals. If degraded, discard the batch. If intact, proceed to step 2.

  • Dissolution: Dissolve the sticky/clumped compound in a minimal volume of LC-MS grade, degassed water (alkalized to pH 8.0 with a trace amount of NaOH to strictly prevent acid catalysis).

  • Freezing: Transfer the solution to a lyophilization flask and shell-freeze the mixture using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilization: Attach the flask to a lyophilizer and dry under high vacuum (<0.1 mbar) for 24 to 48 hours until a fine, fluffy white powder is reconstituted.

  • Inert Recovery: Break the lyophilizer vacuum using dry Argon gas, immediately cap the flask, and proceed to Protocol 1 for aliquoting.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for analyzing spirocyclic building block purity

An in-depth technical comparison guide on High-Performance Liquid Chromatography (HPLC) method validation for spirocyclic building blocks, designed for analytical researchers and drug development professionals. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide on High-Performance Liquid Chromatography (HPLC) method validation for spirocyclic building blocks, designed for analytical researchers and drug development professionals.

Introduction: The Spirocycle Paradigm Shift

The pharmaceutical industry is actively transitioning away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional architectures—a paradigm shift often referred to as "escaping flatland"[1]. Spirocyclic building blocks are at the forefront of this surge. By offering unique conformational vectors, spirocycles enhance target binding affinity and improve critical physicochemical properties, such as aqueous solubility and metabolic stability[2].

However, the 3D rigidity of spirocycles introduces a significant analytical challenge. Their synthesis frequently yields complex mixtures of closely related diastereomers and positional isomers. Because these isomers often possess identical molecular weights and overall lipophilicity (LogP), they are notoriously difficult to resolve using standard chromatographic methods.

The Analytical Challenge & Mechanistic Causality

Standard Fully Porous Particle (FPP) C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because spirocyclic isomers share identical hydrophobic footprints, a C18 phase lacks the spatial discrimination required to separate them, resulting in peak co-elution[3].

To overcome this, analytical scientists must shift both the stationary phase chemistry and the particle morphology :

  • Chemistry (PFP vs. C18): A Pentafluorophenyl (PFP) phase introduces electronegative fluorine atoms that induce multiple orthogonal retention mechanisms: π-π interactions, dipole-dipole interactions, hydrogen bonding, and stringent steric (shape) selectivity[4][5]. This multi-modal interaction is highly effective at discriminating the subtle 3D conformational differences of spirocyclic isomers[6][7].

  • Morphology (Core-Shell vs. FPP): Superficially porous (core-shell) particles feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture drastically reduces the diffusion path for analytes, minimizing axial and eddy dispersion. Consequently, a 2.7 µm core-shell column delivers the ultra-high efficiency of a sub-2 µm FPP column but at significantly lower backpressures, allowing UHPLC-like performance on standard HPLC equipment[8][9][10].

G Spiro Spirocyclic Isomeric Mixture C18 FPP C18 Column (Hydrophobic Only) Spiro->C18 Injection PFP Core-Shell PFP (Multi-interaction) Spiro->PFP Injection ResC18 Co-elution (Rs < 1.5) C18->ResC18 Lacks shape selectivity ResPFP Baseline Resolution (Rs > 2.0) PFP->ResPFP Dipole, π-π, & Steric effects

Chromatographic separation logic comparing C18 and PFP phases for spirocyclic isomers.

Experimental Protocol: Self-Validating Method Development

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . A System Suitability Test (SST) is embedded prior to the analytical run. The SST mandates a resolution ( Rs​ ) > 2.0 between the critical spirocyclic isomer pair and a tailing factor ( Tf​ ) < 1.5. This ensures the column chemistry and mobile phase integrity are operating optimally before any sample data is acquired.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Filter both through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • System Suitability Testing (SST): Inject 5 µL of a known standard mixture containing the spirocyclic API and its primary diastereomer (100 µg/mL). Verify Rs​ > 2.0. Causality Check: If Rs​ < 2.0, halt the sequence; this indicates a loss of PFP steric selectivity, likely due to column fouling or loss of fluorinated ligands.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.8 mL/min. The column temperature is strictly maintained at 35°C to reduce mobile phase viscosity, thereby improving mass transfer kinetics within the porous shell.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm via Diode Array Detection (DAD), coupled with an inline single quadrupole mass spectrometer (ESI+) for peak mass confirmation.

Method Validation Framework (ICH Q2(R2))

Validation ensures the analytical procedure is fit for its intended purpose in a regulatory environment[11]. We evaluated the Core-Shell PFP method against the stringent ICH Q2(R2) guidelines[12].

ICH cluster_0 Start ICH Q2(R2) Method Validation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy & Precision (Recovery & %RSD) Start->Acc Rob Robustness (DoE Approach) Start->Rob Report Validated Self-Correcting Protocol Spec->Report Lin->Report Acc->Report Rob->Report

ICH Q2(R2) analytical method validation workflow for pharmaceutical building blocks.

  • Specificity (Forced Degradation): The spirocyclic building block was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (60°C) stress. The PFP column successfully resolved all degradation products from the main peak (Peak Purity Index > 0.99), whereas the C18 column showed severe co-elution with oxidative degradants.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target working concentration (1.0 mg/mL).

  • Accuracy & Precision: Assessed via recovery experiments at 50%, 100%, and 150% levels. Precision was determined by 6 replicate injections (Repeatability) and intermediate precision over 3 days.

  • Robustness: A Design of Experiments (DoE) approach was utilized to deliberately vary flow rate (±0.1 mL/min), column temperature (±5°C), and gradient slope. The Core-Shell PFP maintained baseline resolution across all variations.

Comparative Data: Core-Shell PFP vs. FPP C18

The following tables summarize the objective performance metrics of a traditional 5 µm FPP C18 column versus a 2.7 µm Core-Shell PFP column for the purity analysis of a model diazaspiro[3.5]nonane derivative.

Table 1: Chromatographic Performance Comparison

Parameter5 µm FPP C182.7 µm Core-Shell PFPCausality / Scientific Advantage
Critical Pair Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline)PFP shape/dipole selectivity resolves 3D isomers[6].
Theoretical Plates (N) ~45,000 plates/m~120,000 plates/mCore-shell solid core minimizes eddy diffusion[9].
System Backpressure 140 bar185 bar2.7 µm core-shell avoids UHPLC pressures (>400 bar)[8].
Analysis Time 15.0 min8.5 minShorter diffusion path allows faster mass transfer[10].

Table 2: ICH Q2(R2) Validation Metrics (Core-Shell PFP)

Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity Peak Purity > 0.9900.998 (No interference)Pass
Linearity ( R2 ) > 0.9990.9997Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (% RSD) < 2.0%0.65%Pass
Limit of Quantitation S/N > 100.05 µg/mLPass

Conclusion

For the purity analysis of complex 3D spirocyclic building blocks, standard FPP C18 columns are fundamentally limited by their reliance on purely hydrophobic interactions. By upgrading to a Core-Shell PFP column, analytical scientists can leverage multiple orthogonal retention mechanisms (π-π, dipole, steric) to achieve baseline resolution of positional isomers[4]. Furthermore, the core-shell morphology delivers high-throughput efficiency without exceeding standard HPLC pressure limits[8]. When validated strictly according to ICH Q2(R2) guidelines[12], this approach provides a highly robust, self-validating system essential for modern drug discovery and development.

References

  • The Difference Between Superficially Porous and Fully Porous Particles - Chrom Tech, Inc. -[Link]

  • Unraveling the Advantages of Core-Shell Columns in HPLC - Pharma Growth Hub -[Link]

  • Core-Shell vs Fully Porous Particles Webinar - Phenomenex - [Link]

  • The Spirocycle Surge in Drug Discovery - Drug Hunter -[Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - DOI / Chemistry: A European Journal -[Link]

  • Recent Advancements In Hplc Method Development And Validation - Preprints.org -[Link]

  • ICH Q2 (R2) Guideline 2023 - Scribd / ICH -[Link]

  • Using a Phenyl Column When Separation with C18 is Insufficient - LCMS.cz / Shimadzu -[Link]

  • NEW ACE C18-PFP - a unique C18 bonded HPLC column - Chromatography Today -[Link]

  • Examining the Selectivities of Several C18 and Modified C18 Phases - MAC-MOD Analytical -[Link]

  • Kinetex F5 Core-Shell HPLC Columns - Phenomenex - [Link]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Guide: Sodium 2-oxaspiro[3.3]heptane-6-carboxylate vs. Traditional Cyclic Bioisosteres

Introduction: The Rise of Spirocyclic Bioisosteres In modern drug discovery, there is a strategic paradigm shift from planar, sp²-hybridized (hetero)aromatic rings to sp³-enriched, three-dimensional moieties[1]. Strained...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Spirocyclic Bioisosteres

In modern drug discovery, there is a strategic paradigm shift from planar, sp²-hybridized (hetero)aromatic rings to sp³-enriched, three-dimensional moieties[1]. Strained spiro heterocycles, particularly 2-oxaspiro[3.3]heptane derivatives, have emerged as premier non-classical bioisosteres for saturated rings like morpholine, piperazine, and piperidine[2][3]. These spirocycles impart highly beneficial physicochemical properties to lead compounds, including enhanced metabolic stability, reduced lipophilicity, and the presentation of rigid, orthogonal exit vectors[3].

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (CID 137958554)[4] serves as a critical bifunctional building block in the synthesis of these next-generation therapeutics. For Drug Metabolism and Pharmacokinetics (DMPK) scientists, accurately characterizing the mass spectrometry (MS) fragmentation patterns of this spirocyclic core is essential for downstream metabolite identification (MetID).

This guide objectively compares the gas-phase fragmentation behavior of the 2-oxaspiro[3.3]heptane core against traditional unstrained cyclic analogs, providing a self-validating analytical framework for researchers.

Mechanistic Causality in MS Analysis

The structural uniqueness of 2-oxaspiro[3.3]heptane-6-carboxylate dictates its behavior inside a mass spectrometer. The molecule consists of a highly strained oxetane ring spiro-fused to a cyclobutane ring bearing a carboxylate group.

Why does ring strain matter in MS? Unlike unstrained six-membered rings (e.g., tetrahydropyran), which require high collision energies to undergo ring-opening, the inherent angular strain of the oxetane ring makes it highly susceptible to gas-phase dissociation. Under Collision-Induced Dissociation (CID), oxetanes are prone to transannular and α -cleavages, predictably extruding neutral formaldehyde (CH₂O, 30 Da)[5]. Concurrently, the carboxylate moiety readily undergoes decarboxylation (loss of CO₂, 44 Da). The competitive and sequential nature of these two neutral losses forms a highly diagnostic MS/MS fingerprint.

Comparative Fragmentation Analysis

To benchmark the performance and identification markers of the spirocyclic building block, we compare its theoretical and observed fragmentation against Sodium tetrahydropyran-4-carboxylate (THP-4-carboxylate), a traditional unstrained monocyclic analog.

Ionization Strategy: Electrospray Ionization in negative mode (ESI-) is the optimal choice. Because the analyte is a pre-formed sodium salt, it readily dissociates in aqueous mobile phases to yield the stable carboxylate anion ([M-H]⁻). This maximizes detector sensitivity and avoids the complex, unpredictable sodium-adduct clusters ([M+Na]⁺, [2M+Na]⁺) that plague positive ion mode analysis of salts.

Table 1: MS/MS Fragmentation Comparison (ESI- CID)
CompoundPrecursor Ion ([M-H]⁻)Primary Neutral LossDiagnostic Product Ions (m/z)Structural Causality
2-oxaspiro[3.3]heptane-6-carboxylate 141.05CO₂ (44 Da), CH₂O (30 Da)97.06, 111.04, 67.05High ring strain drives transannular oxetane cleavage (loss of formaldehyde) alongside standard decarboxylation[5].
Tetrahydropyran-4-carboxylate 129.05CO₂ (44 Da)85.06, 57.03Unstrained THP ring resists direct gas-phase ring opening; fragmentation is dominated almost entirely by simple decarboxylation.
Fragmentation Pathway Visualization

Fragmentation Parent [M-H]⁻ m/z 141.05 2-oxaspiro[3.3]heptane-6-carboxylate Decarb [M-H-CO₂]⁻ m/z 97.06 Spirocyclic Anion Parent->Decarb - CO₂ (44 Da) Primary Pathway OxetaneOpen [M-H-CH₂O]⁻ m/z 111.04 Cyclobutane Derivative Parent->OxetaneOpen - CH₂O (30 Da) Transannular Cleavage DoubleLoss [M-H-CO₂-CH₂O]⁻ m/z 67.05 Diene Anion Decarb->DoubleLoss - CH₂O (30 Da) OxetaneOpen->DoubleLoss - CO₂ (44 Da)

Proposed ESI(-) CID pathways for 2-oxaspiro[3.3]heptane-6-carboxylate.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure that the observed 30 Da (formaldehyde) loss is a true structural feature and not an artifact of in-source fragmentation (ISF), the following protocol employs a self-validating system utilizing low-energy MS1 scans, solvent blanks, and an internal standard.

Step 1: Sample Preparation & System Calibration
  • Stock Solution: Dissolve Sodium 2-oxaspiro[3.3]heptane-6-carboxylate in 50:50 Methanol/Water to a concentration of 1 mg/mL.

  • Working Solution: Dilute to 10 µg/mL using LC-MS grade Water. Spike in 1 µg/mL of stable isotope-labeled Hexanoic acid-d11 as an internal standard to validate negative mode ionization efficiency.

  • Blank Validation: Prepare a neat 50:50 Methanol/Water blank to rule out background isobaric interferences at m/z 141.

Step 2: Chromatographic Separation (UHPLC)

Causality Check: A weak acidic modifier is required to maintain the chromatographic peak shape of the carboxylate, but too much acid will suppress the ESI(-) signal.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.01% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Q-TOF MS/MS Acquisition
  • Source Parameters (ESI-): Capillary voltage at 2.5 kV, desolvation temperature at 300°C. Keep the fragmentor/cone voltage low (e.g., 70 V) during MS1 acquisition to prevent premature in-source cleavage of the fragile oxetane ring.

  • Targeted MS/MS: Isolate the [M-H]⁻ precursor (m/z 141.05) in the quadrupole.

  • Collision Energy (CE) Ramp: Apply a CID energy ramp from 10 eV to 40 eV using Argon or Nitrogen collision gas. The lower energy regime (10-20 eV) will yield the [M-H-CO₂]⁻ ion (m/z 97.06), while the higher energy regime (30-40 eV) will force the diagnostic transannular oxetane cleavage, yielding m/z 67.05.

Analytical Workflow Visualization

Workflow Prep 1. Sample Prep 10 µg/mL in MeOH/H₂O Internal Std Added LC 2. UHPLC Separation C18 Column 0.01% FA Gradient Prep->LC Ionization 3. ESI(-) Ionization Capillary: 2.5 kV Temp: 300°C LC->Ionization MSMS 4. Q-TOF MS/MS CID Ramping (10-40 eV) Ionization->MSMS Data 5. Data Analysis Fragment Annotation & MetID MSMS->Data

Step-by-step LC-MS/MS analytical workflow for characterizing spirocyclic bioisosteres.

Conclusion

The integration of spiro[3.3]heptane scaffolds into drug design bypasses the metabolic liabilities of traditional saturated heterocycles. However, it introduces unique analytical challenges. By leveraging the predictable transannular cleavage of the strained oxetane ring (loss of 30 Da) against standard decarboxylation pathways, researchers can confidently identify 2-oxaspiro[3.3]heptane-6-carboxylate derivatives and their metabolites in complex biological matrices.

References

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere UniBa[2]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing)[3]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) National University of Pharmacy (Ukraine)[1]

  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) | C7H10NaO3+ PubChem[4]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion NSF Public Access Repository[5]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes ResearchGate

Sources

Validation

X-ray crystallography comparison of spirocyclic carboxylates and linear analogs

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocol The Mechanistic Case for Spirocyclic Bioisosterism In modern rational drug des...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocol

The Mechanistic Case for Spirocyclic Bioisosterism

In modern rational drug design, the carboxylic acid functional group is a highly privileged pharmacophore, essential for establishing strong hydrogen-bonding networks with target receptors[1]. However, traditional linear aliphatic carboxylates and flat aromatic carboxylates often introduce severe developability liabilities, including high entropic penalties upon binding, metabolic instability (such as susceptibility to β -oxidation), and poor membrane permeability[1],[2].

To circumvent these issues, medicinal chemists are increasingly utilizing spirocyclic carboxylates —such as derivatives of spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid)—as conformationally restricted bioisosteres[3].

The Causality of Conformational Restriction

The performance disparity between linear and spirocyclic analogs is rooted in thermodynamics. Linear aliphatic carboxylates possess multiple rotatable bonds. When these molecules bind to a protein target, they must adopt a specific bioactive conformation, resulting in a massive loss of conformational entropy ( ΔSbind​ ).

Spirocyclic scaffolds solve this by pre-organizing the carboxylate vectors in three-dimensional space. By locking the dihedral angles (e.g., restricting the geometry to a ~90° twist in spiro[3.3]heptanes), the molecule pays its entropic penalty during chemical synthesis rather than during the receptor binding event. This rigid, sp3 -rich architecture not only enhances target affinity but also improves physicochemical properties like LogP and metabolic stability[4],[2].

G N1 Linear Carboxylates N3 High Flexibility & Variable Dihedral Angles N1->N3 N2 Spirocyclic Carboxylates N4 Rigid 3D Scaffold & Fixed Exit Vectors N2->N4 N5 High Entropic Penalty Sub-optimal PK N3->N5 N6 Low Entropic Penalty Enhanced Target Affinity N4->N6

Caption: Logical relationship between conformational restriction and pharmacokinetic outcomes.

Comparative Data Analysis: X-Ray Crystallographic Profiling

To objectively validate the structural rigidity of these bioisosteres, X-ray crystallography coupled with Exit Vector Plot (EVP) analysis is the gold standard[5]. EVP analysis mathematically defines the spatial trajectory of the carboxylate groups by measuring the distance ( r ) between attachment points, the plane angles ( ϕ1​,ϕ2​ ), and the dihedral angle ( θ )[5].

The table below synthesizes the quantitative crystallographic and physicochemical differences between a highly flexible linear dicarboxylate and a rigid spirocyclic analog.

ParameterLinear Carboxylate (e.g., Adipic Acid)Spirocyclic Carboxylate (e.g., Fecht's Acid)Mechanistic Impact
Crystallographic Dihedral Angle ( θ ) 0° to 180° (Highly variable/dynamic)~90° (Rigidly fixed in solid state)[3]Determines the precise 3D projection of the pharmacophore.
Exit Vector Distance ( r ) Highly dependent on transient conformer~6.9 Å (Fixed)[3]Spirocycles accurately mimic meta/para-substituted benzenes.
Entropic Penalty ( ΔSbind​ ) HighLowPre-organization directly enhances receptor binding affinity.
Fraction sp3 ( Fsp3​ ) & Complexity 1.00 (but topologically 1D/2D)1.00 (topologically 3D)3D complexity improves solubility and reduces off-target binding.
Exit Vector Plot (EVP) Profile Diffuse, highly variable scatter plotDefined, discrete spatial vectors[5]Enables highly predictable structure-based drug design (SBDD).

Self-Validating Experimental Protocol: X-Ray Crystallography & EVP Analysis

As an Application Scientist, ensuring the integrity of your structural data is paramount. The following step-by-step methodology outlines a self-validating workflow for determining the absolute configuration and exit vectors of synthesized spirocyclic carboxylates[5],[3].

Phase 1: Single-Crystal Growth (Slow Diffusion Method)
  • Preparation: Dissolve 10–15 mg of the highly pure spirocyclic carboxylate in a minimal volume of a polar aprotic solvent (e.g., DMF or DMSO) inside a narrow borosilicate glass crystallization tube.

  • Layering: Carefully overlay the solution with a non-polar antisolvent (e.g., n-hexane or diethyl ether) to create a sharp phase boundary. Cap the tube securely.

  • Incubation & Validation: Store the tube in a vibration-free environment at 20–25°C.

    • Self-Validation Check: Monitor daily under a polarized light microscope. The appearance of birefringence (bright colors under crossed polarizers) confirms the formation of ordered single crystals rather than amorphous precipitate.

Phase 2: X-Ray Diffraction Data Collection
  • Mounting: Select a crystal with well-defined, sharp faces (optimal size: 0.1 × 0.1 × 0.2 mm). Coat the crystal in a perfluorinated polyether cryoprotectant oil and mount it on a nylon loop.

  • Data Acquisition: Transfer the loop to a diffractometer equipped with a MoK α radiation source ( λ=0.71073 Å).

  • Cryocooling: Immediately cool the crystal to 100 K using a continuous nitrogen stream.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), significantly improving the resolution and signal-to-noise ratio of the diffraction pattern.

Phase 3: Structure Solution and EVP Analysis
  • Refinement: Integrate the diffraction data and apply multiscan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: The structural model is only considered valid if the final R1​ value is < 0.05 and the goodness-of-fit ( S ) is approximately 1.0.

  • EVP Mapping: Extract the atomic coordinates of the spirocyclic core and the attached carboxylate carbons. Calculate the distance ( r ) and the dihedral angle ( θ ) between the exit vectors. Plot these parameters in r−θ coordinates to map the chemical space against linear analogs[5].

G A 1. Compound Synthesis B 2. Single-Crystal Growth A->B C 3. X-Ray Diffraction B->C D 4. Structure Solution C->D E 5. EVP Analysis D->E

Caption: Experimental workflow for X-ray crystallographic and EVP analysis of carboxylates.

References

  • [4] A stereochemical journey around spirocyclic glutamic acid analogs. ResearchGate. 4

  • [1] Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. 1

  • [2] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH/PMC. 2

  • [5] Following Ramachandran: Exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. ResearchGate. 5

  • [3] Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs. RSC Publishing. 3

Sources

Safety & Regulatory Compliance

Safety

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate proper disposal procedures

Operational Guide: Handling and Disposal of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 2095409-78-0) is a highly valuable spirocyclic building block utilized in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 2095409-78-0) is a highly valuable spirocyclic building block utilized in modern drug design to enhance metabolic stability and aqueous solubility as a bioisostere for gem-dimethyl or carbonyl groups. As a sodium salt of a carboxylic acid, it exhibits distinct physicochemical properties that dictate specific handling, spill response, and disposal protocols.

This guide provides drug development professionals and laboratory personnel with actionable, self-validating procedures to ensure operational safety, maintain experimental integrity, and achieve strict environmental compliance.

Physicochemical Profile and Hazard Causality

Understanding the physical nature of the compound is critical for safe handling. While not classified as a dangerous good for transport under DOT, IMDG, or IATA regulations[1], it carries specific GHS hazard statements, most notably H302 (Harmful if swallowed) .

Causality Check: Because it is a highly water-soluble sodium salt, exposure to moisture or high ambient humidity can cause the powder to cake, complicating precise weighing. Furthermore, accidental spills can rapidly dissolve in ambient water, invisibly spreading contamination across laboratory surfaces. Therefore, handling must occur in dry, well-ventilated environments[1].

Table 1: Physicochemical & Hazard Summary

Property / ParameterData / SpecificationOperational Implication
CAS Number 2095409-78-0Ensure correct SDS is referenced (distinct from the parent acid 889944-54-1).
Molecular Weight 164.14 g/mol Relevant for stoichiometric calculations in organic synthesis[2].
Physical State Solid (Powder)Prone to aerosolization if swept aggressively; requires careful handling.
GHS Hazards H302 (Harmful if swallowed)Mandates strict prohibition of eating/drinking in the lab; requires P264 (Wash hands)[1],.
Storage Temp. Room TemperatureKeep tightly sealed away from direct sunlight and moisture[1].
Transport Class Not dangerous goodsSimplifies logistics, but standard chemical hygiene still applies[1].

Operational Safety & Handling Protocol

To ensure a self-validating safety system, implement the following step-by-step handling methodology. Each step is designed to verify the success of the previous one.

  • Step 1: PPE Verification: Before handling, don a standard lab coat, nitrile gloves (double-gloving is recommended for bulk transfers), and chemical safety goggles[1]. Validation: Inspect gloves for micro-tears before opening the chemical container.

  • Step 2: Environmental Control: Operate within a certified chemical fume hood (adhering to P271: Use only outdoors or in a well-ventilated area)[1]. Ensure the hood sash is pulled down to the designated safe operational height to prevent inhalation of aerosolized particulates.

  • Step 3: Transfer Technique: Use an anti-static weighing spatula. Causality: Static buildup can cause fine powders to repel and scatter, increasing inhalation risk and contaminating the balance area.

  • Step 4: Post-Handling Decontamination: Immediately wash hands and any exposed skin with plenty of soap and water (P302+P352)[1]. Wipe down the balance and surrounding hood area with an alcohol-dampened lint-free cloth.

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate and methodical action prevents widespread contamination.

  • Step 1: Isolate the Area: Restrict access to the spill zone. If the spill is large, ensure adequate ventilation and retrieve the laboratory spill kit.

  • Step 2: Dry Cleanup (For Powders): Do not use water initially. Causality: Applying water directly to a dry, water-soluble salt will instantly dissolve it, driving the chemical into porous surfaces and expanding the spill footprint. Instead, gently cover the powder with a finely-powdered liquid-binding material (e.g., diatomite or universal binders) to suppress dust, then sweep it up using a dedicated brush and dustpan[1].

  • Step 3: Surface Decontamination: Once the bulk solid is removed, decontaminate the surface by scrubbing with a minimal volume of alcohol (e.g., isopropanol or ethanol)[1].

  • Step 4: Final Rinse: Wipe the area with a damp paper towel (water) to remove residual alcohol and salt traces. Dispose of all cleanup materials as solid hazardous waste.

Proper Waste Segregation & Disposal Procedures

Proper disposal prevents environmental contamination and hazardous chemical interactions. Sodium 2-oxaspiro[3.3]heptane-6-carboxylate must be disposed of in accordance with local, state, and federal regulations (P501)[1].

  • Step 1: Solid Waste Segregation: Place all contaminated consumables (weighing boats, pipette tips, gloves, and spill cleanup materials) into a heavy-duty, puncture-resistant plastic bag. Seal the bag and place it in the designated "Solid Hazardous Waste" container for eventual high-temperature incineration.

  • Step 2: Aqueous Liquid Waste: If the compound is dissolved in water or biological buffers, verify the pH of the solution. Ensure it is neutral to slightly basic before adding it to the "Aqueous Waste" carboy. Causality: Adding this salt to highly acidic waste streams will protonate the carboxylate, precipitating the less soluble parent acid (2-oxaspiro[3.3]heptane-6-carboxylic acid) and potentially causing blockages or unexpected pressure changes in the waste container.

  • Step 3: Organic Liquid Waste: Solutions in DMSO, methanol, or DMF must be directed to the "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated waste unless specifically required by your institution's Environmental Health and Safety (EHS) guidelines.

  • Step 4: Labeling and EHS Transfer: Clearly label all waste containers with the full chemical name ("Sodium 2-oxaspiro[3.3]heptane-6-carboxylate") and its associated hazard ("Harmful if swallowed"). Never use abbreviations. Submit a waste pickup request to your EHS department.

G Start Sodium 2-oxaspiro[3.3]heptane-6-carboxylate Waste Stream Identification Solid Solid Contaminants (Weighing paper, gloves, vials) Start->Solid Liquid Liquid Solutions (Reaction mixtures, washings) Start->Liquid SolidBin Solid Hazardous Waste Double-bagged, sealed Solid->SolidBin Aq Aqueous Buffers / Water Liquid->Aq Org Organic Solvents (DMSO, DMF, MeOH) Liquid->Org AqBin Aqueous Waste Carboy Verify pH (Neutral/Basic) Aq->AqBin OrgBin Non-Halogenated Organic Waste Carboy Org->OrgBin EHS EHS Manifesting & High-Temperature Incineration SolidBin->EHS AqBin->EHS OrgBin->EHS

Workflow for the segregation and disposal of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate waste.

References

Sources

Handling

Personal protective equipment for handling Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

As a Senior Application Scientist, I recognize that handling novel building blocks requires more than just reading a Safety Data Sheet (SDS). It requires understanding the why behind the safety protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel building blocks requires more than just reading a Safety Data Sheet (SDS). It requires understanding the why behind the safety protocols. Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 2095409-78-0) is a highly valuable spirocyclic scaffold used in medicinal chemistry. It acts as a rigid, three-dimensional bioisostere for gem-dimethyl groups and aromatic rings, offering enhanced metabolic stability and aqueous solubility in drug development[1][2].

However, its physical properties as a fine powder and its unique structural features necessitate specific Personal Protective Equipment (PPE) and operational workflows to ensure researcher safety and experimental integrity.

Hazard Profile & Causality Analysis

To design a self-validating safety protocol, we must first understand the physicochemical nature of the compound. While the sodium salt form improves benchtop stability compared to its free acid counterpart (CAS: 889944-54-1)[3], it presents distinct handling challenges:

  • Inhalation Hazard (H332, H335): The compound is typically synthesized and supplied as a fine, low-density white powder. Static electricity can easily cause these particles to become airborne during transfer, posing a significant inhalation risk and potential respiratory tract irritation[4].

  • Mucosal Irritation (H315, H319): The strained oxetane ring, while metabolically stable, can cause localized irritation upon contact with moisture in the eyes or on the skin[4].

  • Chemical Reactivity: Although stable under neutral and basic conditions, exposure to strong concentrated acids can trigger exothermic ring-opening of the oxetane moiety.

Physicochemical & Hazard Summary
Property / SpecificationDetails
Chemical Name Sodium 2-oxaspiro[3.3]heptane-6-carboxylate
CAS Number 2095409-78-0
Molecular Formula C7H9NaO3
Physical State Solid (Fine White Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation)[4]
Storage Conditions Cool, dry environment; inert atmosphere (Argon/N2) recommended to prevent hygroscopic clumping.

Core PPE Requirements: A Self-Validating System

Every piece of PPE chosen for this workflow serves a specific mechanistic purpose to counteract the hazards listed above.

  • Respiratory Protection (Primary Defense):

    • Protocol: All open-container handling must be performed inside a certified chemical fume hood with a face velocity of 80–120 fpm. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: Prevents the inhalation of aerosolized micro-particles (H332, H335) that readily disperse due to static charge during weighing.

  • Dermal/Hand Protection:

    • Protocol: Minimum 4-mil Nitrile examination gloves.

    • Causality: Nitrile provides an excellent chemical and physical barrier against solid organic salts, preventing skin sensitization (H315). Latex is not recommended due to lower chemical resistance and potential allergenicity.

  • Ocular Protection:

    • Protocol: ANSI Z87.1 certified splash goggles. Safety glasses with side shields are insufficient.

    • Causality: Fine powders can bypass the gaps in standard safety glasses. Goggles create a secure seal that protects the ocular mucosa from airborne dust settling into the eyes (H319).

  • Body Protection:

    • Protocol: Standard fully-buttoned cotton lab coat.

Experimental Protocol: Safe Handling & Reaction Setup

This methodology ensures that the compound is handled safely from the storage vial to the reaction flask, minimizing exposure.

Step 1: Pre-Weighing Preparation

  • Verify fume hood operation. Clear the workspace of clutter to prevent accidental spills.

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

Step 2: Static Mitigation & Weighing

  • Causality Check: Fine powders cling to spatulas and disperse erratically due to static electricity.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat or paper prior to transfer.

  • Tare the vessel. Using a clean, dry micro-spatula, slowly transfer the Sodium 2-oxaspiro[3.3]heptane-6-carboxylate. Cap the source vial immediately after use.

Step 3: In-Hood Solubilization (Dust Elimination)

  • Crucial Safety Step: Do not transport the dry powder across the lab.

  • Dissolve the weighed salt in your reaction solvent (e.g., Water, Methanol, or DMF) inside the fume hood.

  • Causality: Once in solution, the inhalation and airborne dust hazards are completely neutralized, allowing for safer transport to the reaction block.

Step 4: Reaction Execution

  • Proceed with your planned synthesis (e.g., amide coupling using HATU/DIPEA). Ensure the reaction media remains neutral to basic to preserve the integrity of the spiro-oxetane ring[1].

Spill Cleanup and Disposal Plan

In the event of a spill, immediate and correct action prevents widespread contamination.

  • Spill Protocol: DO NOT dry sweep. Sweeping aerosolizes the powder. Gently cover the spill with damp paper towels (using water or ethanol) to trap the dust. Wipe the area inward to prevent spreading. Place all contaminated materials into a sealed, labeled hazardous waste bag.

  • Waste Disposal: Dispose of unreacted powder and contaminated materials in a solid hazardous waste container. Solutions containing the compound should be routed to standard halogen-free organic waste, or aqueous waste if dissolved purely in water, in accordance with institutional EH&S guidelines.

Operational Workflow Visualization

Workflow N1 1. Risk Assessment Identify Hazards (H315, H319) N2 2. PPE Verification Nitrile, Goggles, Lab Coat N1->N2 Proceed to N3 3. Fume Hood Transfer Anti-static Weighing N2->N3 Don Equipment N4 4. Solubilization Eliminate Dust Hazard N3->N4 Add Solvent In-Hood N5 5. Waste Management Aqueous/Organic Segregation N4->N5 Post-Reaction Disposal

Workflow for safe handling and disposal of Sodium 2-oxaspiro[3.3]heptane-6-carboxylate.

References
  • Organic Letters - ACS Publications. "Approach to Heterospirocycles for Medicinal Chemistry". Acs.org.[Link]

  • ResearchGate. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes". Researchgate.net. [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate
Reactant of Route 2
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate
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